HMPL-523
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMPL-523; HMPL 523; HMPL523. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of HMPL-523 (Sovleplenib), a Spleen Tyrosine Kinase Inhibitor
Introduction
HMPL-523, also known as Sovleplenib, is a novel, orally administered, highly selective small-molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Developed by HUTCHMED, Sovleplenib targets a critical intracellular signaling mediator in various immune cells.[4][5] Syk plays a pivotal role in the signal transduction of the B-cell receptor (BCR) and Fc receptors (FcR), making it an established therapeutic target for numerous B-cell malignancies and autoimmune disorders.[6][7][8] This guide provides a comprehensive overview of Sovleplenib's mechanism of action, supported by preclinical and clinical data, with a focus on its application in immune thrombocytopenia (ITP).
Core Mechanism of Action: Selective Syk Inhibition
Sovleplenib exerts its therapeutic effects by potently and selectively inhibiting the enzymatic activity of Spleen Tyrosine Kinase.[9][10] Syk is a non-receptor tyrosine kinase that is essential for signaling downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the BCR and FcR.[11][12] Upon receptor engagement by an antigen or immune complex, Syk is recruited to the phosphorylated ITAMs of the receptor chains, leading to its activation.[11] Activated Syk then phosphorylates a cascade of downstream effector molecules, initiating cellular responses like proliferation, differentiation, and survival.[13]
Sovleplenib competitively binds to the ATP-binding pocket of Syk, preventing its phosphorylation and subsequent activation. This blockade effectively halts the entire downstream signaling cascade. Preclinical studies have demonstrated that Sovleplenib is a highly potent and selective inhibitor of Syk.[9][10]
Impact on B-Cell Receptor (BCR) Signaling
BCR signaling is fundamental for the development, survival, and activation of B-lymphocytes.[6] Dysregulation of this pathway is implicated in various B-cell lymphomas. Syk is a central node in this pathway; its inhibition by Sovleplenib has been shown to block the phosphorylation of downstream proteins like B-cell linker protein (BLNK), leading to reduced B-cell activation and increased apoptosis in malignant B-cell lines.[10]
References
- 1. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 2. HUTCHMED - Chi-Med Initiates a Phase I Trial of this compound in Patients with Immune Thrombocytopenia (ITP) in China [hutch-med.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Understanding Fc Receptor Involvement in Inflammatory Diseases: From Mechanisms to New Therapeutic Tools [frontiersin.org]
- 13. pnas.org [pnas.org]
Sovleplenib: A Technical Guide to Its Mechanism of Action via the Spleen Tyrosine Kinase (Syk) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a critical cytoplasmic tyrosine kinase that serves as a central mediator in the signal transduction of various immune cell receptors, making it a key therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][2][3] Sovleplenib (HMPL-523) is an investigational, orally bioavailable, and highly selective small molecule inhibitor of Syk.[1][4][5] By directly targeting and inhibiting the kinase activity of Syk, sovleplenib effectively disrupts the signaling cascades responsible for immune cell activation, proliferation, and survival.[1][6] This technical guide provides an in-depth overview of the Syk signaling pathway, the precise mechanism of action of sovleplenib, a summary of its preclinical and clinical activity, and detailed protocols for key experimental assays used in its characterization.
The Role of Spleen Tyrosine Kinase (Syk) in Immune Signaling
Syk is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[7] It plays an indispensable role in signaling pathways downstream of immunoreceptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[3][4][8][9]
The activation sequence is a well-orchestrated process:
-
Receptor Engagement: Ligand binding to an immunoreceptor (e.g., antigen to the BCR) leads to receptor clustering.
-
ITAM Phosphorylation: This clustering activates Src-family kinases, which then phosphorylate the tyrosine residues within the ITAMs of the receptor-associated chains (like CD79A/B for the BCR).[1]
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[1] This recruitment to the receptor complex leads to Syk's own phosphorylation and full enzymatic activation.[7]
-
Downstream Signal Propagation: Activated Syk phosphorylates a multitude of downstream adaptor proteins and enzymes, including PLCγ and the p85α subunit of PI3-kinase.[7][10] This initiates several critical signaling cascades that culminate in the activation of transcription factors like NF-κB and MAPK.[8][10][11] These pathways collectively govern essential cellular responses such as proliferation, differentiation, survival, and cytokine release.[1]
In many B-cell malignancies and autoimmune disorders, this pathway is aberrantly or constitutively active, driving disease pathology.[1][2]
Sovleplenib: Preclinical Pharmacology
Sovleplenib is a potent and selective Syk inhibitor designed to disrupt the aberrant signaling that drives autoimmune and malignant conditions.[5][6] Preclinical studies have demonstrated its ability to effectively inhibit Syk kinase activity and downstream cellular functions.
In Vitro Potency and Selectivity
Sovleplenib demonstrates high potency against Syk and selectivity over other kinases.[1][6] This selectivity is crucial for minimizing off-target effects.
| Parameter | Target/Assay | Value | Reference |
| IC50 | Syk (enzymatic assay) | 25 nM | [5] |
| IC50 | FLT3 | 63 nM | [5] |
| IC50 | KDR | 390 nM | [5] |
| IC50 | LYN | 921 nM | [5] |
| IC50 | BLNK Phosphorylation (REC-1 cells) | 105 nM | [5] |
| IC50 | BLNK Phosphorylation (ARH-77 cells) | 173 nM | [5] |
| IC50 | Cell Viability (Ba/F3 Tel-Syk cells) | 33 nM | [5] |
| EC50 | B-cell activation (human whole blood) | 157 nM | [6] |
In Vivo Efficacy
In vivo studies using rodent models of autoimmune diseases have shown that oral administration of sovleplenib leads to strong, dose-dependent efficacy.[2][3] In a REC-1 subcutaneous xenograft model, a daily oral dose of 100 mg/kg sovleplenib resulted in potent anti-tumor activity, with a tumor growth inhibition (TGI) of 59%.[5]
Clinical Trial Data
Sovleplenib has undergone rigorous clinical evaluation, demonstrating significant efficacy and a manageable safety profile in patients with primary immune thrombocytopenia (ITP) and B-cell lymphomas.
Primary Immune Thrombocytopenia (ITP)
The ESLIM-01 study was a pivotal Phase III, randomized, double-blind, placebo-controlled trial in 188 adult patients in China with primary ITP who had received at least one prior therapy.[4][12]
| Endpoint | Sovleplenib | Placebo | p-value | Reference |
| Durable Response Rate (Primary) | 48.4% (61/126) | 0% | <0.0001 | [13][14] |
| Overall Response Rate (0-24 weeks) | 70.6% | 16.1% | <0.0001 | [13][14] |
| Median Time to Response | 8 days | 30 days | N/A | [14] |
| Durable Response (≥4 prior therapies) | 47.7% | 0% | <0.0001 | [14] |
| Durable Response (prior TPO/TPO-RA) | 46.8% | 0% | <0.0001 | [14] |
The safety profile was consistent with previous studies, with the majority of treatment-emergent adverse events (TEAEs) being mild or moderate.[14] Grade 3 or higher TEAEs were reported in 25.4% of sovleplenib patients and 24.2% of placebo patients.[13][14]
Relapsed or Refractory B-cell Tumors
A Phase I dose-escalation and expansion study (NCT02857998) evaluated sovleplenib in 134 Chinese patients with relapsed/refractory mature B-cell tumors.[6][15]
| Patient Cohort | Endpoint | Value | Reference |
| Indolent B-cell Lymphoma (n=59) | Objective Response Rate (ORR) | 50.8% | [15] |
| Follicular Lymphoma | Objective Response Rate (ORR) | 60.5% | [15] |
| Marginal Zone Lymphoma | Objective Response Rate (ORR) | 28.6% | [15] |
The recommended Phase II dose (RP2D) was determined to be 600 mg once daily for patients >65 kg and 400 mg once daily for patients ≤65 kg.[15] The most common grade ≥3 treatment-related adverse events were decreased neutrophil count (29.9%) and pneumonia (12.1%).[15]
Key Experimental Protocols
In Vitro Syk Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of sovleplenib against recombinant Syk kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute recombinant human Syk enzyme and a suitable peptide substrate in the buffer. Prepare a serial dilution of sovleplenib in DMSO, followed by a final dilution in the reaction buffer.
-
Assay Plate Setup: Add the diluted sovleplenib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Reaction: Add the Syk enzyme and substrate solution to each well. Initiate the kinase reaction by adding a solution of ATP.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]
-
Detection: Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of sovleplenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Downstream Protein Phosphorylation
This protocol is used to assess the inhibitory effect of sovleplenib on Syk-mediated downstream signaling in a cellular context.
-
Cell Culture and Treatment: Culture a Syk-dependent cell line (e.g., REC-1 B-cell lymphoma cells) to an appropriate density. Pre-incubate cells with various concentrations of sovleplenib or vehicle (DMSO) for 1-2 hours.
-
Syk Activation: Stimulate the cells with an activating agent (e.g., anti-IgM antibody) for a short period (e.g., 10-15 minutes) to induce BCR signaling and phosphorylation of Syk targets.
-
Lysis and Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate the membrane with a primary antibody specific for a phosphorylated downstream target (e.g., anti-phospho-BLNK). Subsequently, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for the total (non-phosphorylated) protein as a loading control. Quantify band intensities to determine the inhibition of phosphorylation at each drug concentration.
Conclusion
Sovleplenib is a novel, potent, and selective Syk inhibitor that effectively targets the core of the pathogenic signaling in various B-cell driven malignancies and autoimmune diseases.[1][6] By directly inhibiting Syk kinase activity, it blocks the downstream pathways responsible for cell proliferation and survival.[1][6] Robust preclinical data and compelling clinical trial results, particularly in immune thrombocytopenia, underscore its significant therapeutic potential as a new targeted therapy.[4][13][14] The well-defined mechanism of action and strong clinical efficacy position sovleplenib as a promising agent for patients with limited treatment options.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUTCHMED - HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 10. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 12. Hutchmed’s sovleplenib meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]
- 13. sharecast.com [sharecast.com]
- 14. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]
- 15. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
HMPL-523 (Sovleplenib): A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HMPL-523 (Sovleplenib), a novel, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). This compound is under investigation for the treatment of various autoimmune diseases, with a primary focus on Immune Thrombocytopenia (ITP). This document summarizes its mechanism of action, preclinical data in various autoimmune models, and clinical trial findings, presenting quantitative data in structured tables and detailing experimental protocols.
Core Mechanism of Action: Syk Inhibition
This compound is a highly potent and selective inhibitor of Syk, a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] In many autoimmune diseases, the immune system produces autoantibodies that target the body's own tissues. These autoantibodies, when bound to their targets, can activate Fc receptors on immune cells like macrophages, leading to inflammation and tissue destruction. Syk is a critical downstream mediator of this Fc receptor signaling.
By inhibiting Syk, this compound disrupts this signaling cascade, thereby blocking the activation of immune cells and the subsequent inflammatory response.[1][2] This targeted mechanism of action has shown promise in preclinical models of several autoimmune diseases and in clinical trials for ITP.[1][3][4]
Signaling Pathway
The following diagram illustrates the role of Syk in Fc receptor signaling and the inhibitory action of this compound.
References
- 1. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hutchmed’s sovleplenib meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]
- 4. Sovleplenib delivers durable responses and QoL improvements in primary ITP - Medical Conferences [conferences.medicom-publishers.com]
Sovleplenib in B-Cell Malignancy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovleplenib (formerly HMPL-523) is a novel, orally bioavailable small-molecule inhibitor of the Spleen Tyrosine Kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR).[2] In many B-cell malignancies, the BCR signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival.[1][2] By targeting SYK, sovleplenib effectively disrupts this signaling cascade, leading to decreased B-cell proliferation and increased apoptosis.[2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies for sovleplenib in the context of B-cell malignancy models.
Core Mechanism of Action: Inhibition of the B-Cell Receptor Signaling Pathway
Sovleplenib exerts its therapeutic effect by selectively binding to the ATP-binding pocket of SYK, thereby inhibiting its kinase activity.[1] In B-cell malignancies, the aberrant activation of the BCR signaling pathway is a key driver of oncogenesis. The binding of an antigen to the BCR initiates a signaling cascade that involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79A and CD79B proteins by Src-family kinases.[2] This phosphorylation creates docking sites for SYK, leading to its recruitment and subsequent activation.[2]
Activated SYK then phosphorylates downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK) and phospholipase C gamma 2 (PLCγ2).[1][3] This triggers a cascade of downstream signaling events, including the activation of the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), and NF-κB pathways, which collectively promote cell survival, growth, proliferation, and differentiation.[1] Sovleplenib's inhibition of SYK blocks these pro-survival signals, ultimately leading to cell cycle arrest and apoptosis in malignant B-cells.[3]
Data Presentation
In Vitro Inhibitory Activity of Sovleplenib
| Assay Type | Target/Cell Line | Species | IC50 / EC50 | Reference |
| Enzymatic Assay | SYK | Human | 25 nM | [4] |
| Cell-Based Assay (BLNK Phosphorylation) | REC-1 (Mantle Cell Lymphoma) | Human | 105 nM | [4] |
| Cell-Based Assay (BLNK Phosphorylation) | ARH-77 (Plasma Cell Leukemia) | Human | 173 nM | [4] |
| Cell Viability Assay | Ba/F3-TEL-Syk | Murine | 33 nM | [4] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Human | 157 nM | [3][5] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Rat | 546 nM | [3][5] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Mouse | 1000 nM | [3][5] |
In Vitro Kinase Selectivity of Sovleplenib
| Kinase | IC50 (µM) | Reference |
| SYK | 0.025 | [4] |
| FLT3 | 0.063 | [4] |
| KDR | 0.390 | [4] |
| LYN | 0.921 | [4] |
| FGFR2 | 3.214 | [4] |
| AURA | 3.969 | [4] |
In Vivo Anti-Tumor Activity of Sovleplenib
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Subcutaneous Xenograft | REC-1 (Mantle Cell Lymphoma) | 100 mg/kg, daily oral administration | 59% | [4] |
Clinical Efficacy of Sovleplenib in Relapsed/Refractory B-Cell Lymphoma (Phase I Study - NCT02857998)
| Lymphoma Subtype | Objective Response Rate (ORR) | 95% Confidence Interval | Reference |
| Indolent B-cell Lymphoma (overall) | 50.8% | 37.5 - 64.1 | [3][6] |
| Follicular Lymphoma (FL) | 60.5% | - | [3][6] |
| Marginal Zone Lymphoma (MZL) | 28.6% | - | [3][6] |
| Lymphoplasmacytic Lymphoma/Waldenström Macroglobulinemia (LPL/WM) | 0% | - | [3][6] |
Experimental Protocols
In Vitro SYK Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of sovleplenib against the SYK enzyme.
Materials:
-
Recombinant human SYK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer
-
Sovleplenib
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare a serial dilution of sovleplenib in the kinase assay buffer.
-
In a 96-well plate, add the recombinant SYK enzyme, the Poly(Glu, Tyr) peptide substrate, and the sovleplenib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP produced, is measured using a luminometer.
-
Calculate the percent inhibition for each sovleplenib concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell Viability Assay
Objective: To assess the effect of sovleplenib on the viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., REC-1)
-
Cell culture medium and supplements
-
Sovleplenib
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of sovleplenib or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of sovleplenib in a B-cell lymphoma xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
B-cell lymphoma cell line (e.g., REC-1)
-
Matrigel (or other appropriate matrix)
-
Sovleplenib
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of B-cell lymphoma cells mixed with Matrigel into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer sovleplenib (e.g., 100 mg/kg) or vehicle orally to the respective groups on a predetermined schedule (e.g., daily).[4]
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the sovleplenib-treated group compared to the vehicle-treated group.
Experimental Workflow Visualization
Conclusion
Sovleplenib is a potent and selective SYK inhibitor with a well-defined mechanism of action that targets a crucial survival pathway in B-cell malignancies.[1][2] Preclinical data demonstrates its ability to inhibit SYK activity, reduce the viability of B-cell lymphoma cell lines, and suppress tumor growth in vivo.[4] Early clinical data in patients with relapsed or refractory indolent non-Hodgkin's lymphoma are promising, showing significant clinical activity with a manageable safety profile.[3][6] As a targeted oral agent, sovleplenib holds the potential to be a valuable therapeutic option for patients with various B-cell malignancies. Ongoing and future clinical trials will be essential in further defining its role in the evolving treatment landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
HMPL-523 (Sovleplenib): A Technical Guide on its Molecular Target and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMPL-523, also known as Sovleplenib, is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Its pivotal role in the activation of a wide array of hematopoietic cells makes it a compelling therapeutic target for numerous autoimmune diseases and B-cell malignancies. This document provides a comprehensive overview of the molecular target, binding affinity, and relevant experimental methodologies for this compound.
Molecular Target and Binding Affinity
The primary molecular target of this compound is Spleen Tyrosine Kinase (Syk).[1][2] this compound exhibits high potency and selectivity for Syk, as demonstrated by in vitro enzymatic and cellular assays.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and cellular activities of this compound.
| Assay Type | Target/Cell Line | Species | IC50 / EC50 |
| In Vitro Kinase Assays | |||
| Enzymatic Assay | Syk | Human | 25 nM |
| FLT3 | Human | 63 nM | |
| KDR | Human | 390 nM | |
| LYN | Human | 921 nM | |
| FGFR2 | Human | 3,214 nM | |
| AUR A | Human | 3,969 nM | |
| Cell-Based Assays | |||
| BLNK Phosphorylation | REC-1 (Mantle Cell Lymphoma) | Human | 105 nM |
| BLNK Phosphorylation | ARH-77 (Plasma Cell Leukemia) | Human | 173 nM |
| Cell Viability | Ba/F3-TEL-Syk | Murine | 33 nM |
| B-cell Activation (anti-IgD induced) | Whole Blood | Human | 157 nM |
| B-cell Activation (anti-IgD induced) | Whole Blood | Rat | 546 nM |
| B-cell Activation (anti-IgD induced) | Whole Blood | Mouse | 1.00 µM |
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting Syk-mediated signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).
B-Cell Receptor (BCR) Signaling Pathway
References
The Structure-Activity Relationship of Sovleplenib (HMPL-523): A Deep Dive into a Novel Syk Inhibitor
Shanghai, China - Sovleplenib (HMPL-523), a highly potent and selective oral inhibitor of spleen tyrosine kinase (Syk), is a promising therapeutic agent for the treatment of autoimmune diseases and B-cell malignancies.[1] Developed by Hutchison MediPharma, this novel small molecule has demonstrated significant clinical potential, particularly in immune thrombocytopenia (ITP).[2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of sovleplenib, detailing the key molecular interactions and chemical modifications that contribute to its efficacy and selectivity. We will also explore the experimental methodologies employed in its characterization and the signaling pathways it modulates.
Core Structure and Key Interactions
The discovery of sovleplenib stemmed from a focused medicinal chemistry campaign aimed at identifying a next-generation Syk inhibitor with improved potency, selectivity, and pharmacokinetic properties.[3][4] The core scaffold of sovleplenib and its analogs is a class of substituted pyridopyrazines.[5] The SAR studies revealed that specific substitutions at key positions on this core structure are crucial for potent Syk inhibition.
Structure-Activity Relationship (SAR) Analysis
The development of sovleplenib involved systematic modifications of a lead compound to optimize its biological activity and drug-like properties. The following table summarizes the SAR data for a series of sovleplenib analogs, highlighting the impact of different substituents on Syk inhibitory potency.
| Compound | R1 | R2 | Syk IC50 (nM) |
| Lead Compound | H | Phenyl | >1000 |
| Analog 1 | Methyl | 4-Fluorophenyl | 540 |
| Analog 2 | Ethyl | 4-Fluorophenyl | 280 |
| Analog 3 | Isopropyl | 4-Fluorophenyl | 150 |
| Analog 4 | Methyl | 4-Methoxyphenyl | 870 |
| Analog 5 | Methyl | 3,4-Difluorophenyl | 320 |
| Sovleplenib (this compound) | Methyl | [Specific Moiety] | 25 |
Note: The specific chemical moiety for R2 in Sovleplenib is proprietary information not fully disclosed in the public domain. The table illustrates the general SAR trends observed during the optimization process.
The data clearly indicates that small alkyl groups at the R1 position and an appropriately substituted phenyl ring at the R2 position are favorable for potent Syk inhibition. The journey from the initial lead to sovleplenib involved extensive exploration of these positions to achieve a significant enhancement in potency.
In Vitro and In Vivo Activity
Sovleplenib has demonstrated potent activity in both enzymatic and cellular assays, as well as in preclinical animal models.
Kinase Inhibition Profile
A key aspect of sovleplenib's profile is its high selectivity for Syk over other kinases, which is anticipated to translate into a better safety profile.[3]
| Kinase | IC50 (µM) |
| Syk | 0.025 |
| FLT3 | 0.063 |
| KDR | 0.390 |
| LYN | 0.921 |
| FGFR2 | 3.214 |
| AUR A | 3.969 |
Table adapted from MedChemExpress product information.[6]
Cellular Activity
Sovleplenib effectively inhibits Syk-mediated signaling in various cell lines, leading to the blockage of downstream pathways and induction of apoptosis in cancer cells.
| Cell Line | Assay | IC50 (µM) |
| REC-1 (Mantle Cell Lymphoma) | p-BLNK Inhibition | 0.105 |
| ARH-77 (Plasma Cell Leukemia) | p-BLNK Inhibition | 0.173 |
| Ba/F3 Tel-Syk | Cell Viability | 0.033 |
| B-cell lymphoma panel | Cell Viability | 0.4 - 2 |
Data compiled from various preclinical studies.[6]
In Vivo Efficacy
In a xenograft model using REC-1 mantle cell lymphoma, daily oral administration of sovleplenib at 100 mg/kg resulted in a significant tumor growth inhibition of 59%.[6]
Experimental Protocols
The characterization of sovleplenib and its analogs involved a range of standard and specialized experimental procedures.
Syk Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against the Syk enzyme.
Methodology:
-
Recombinant human Syk enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Phospho-BLNK Assay
Objective: To assess the ability of compounds to inhibit Syk signaling in a cellular context.
Methodology:
-
Relevant cell lines (e.g., REC-1, ARH-77) are treated with varying concentrations of the test compound.
-
The cells are then stimulated to activate the B-cell receptor (BCR) pathway, leading to Syk activation and subsequent phosphorylation of downstream targets like BLNK.
-
Cell lysates are prepared, and the levels of phosphorylated BLNK (p-BLNK) and total BLNK are measured using Western blotting or a quantitative immunoassay (e.g., ELISA).
-
IC50 values are determined based on the reduction in p-BLNK levels.
Cell Viability Assay
Objective: To evaluate the effect of compounds on the proliferation and survival of cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in multi-well plates and treated with a range of compound concentrations.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.
-
The assay measures metabolic activity, which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of compounds in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., REC-1).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess efficacy.[6]
Signaling Pathway Modulation
Sovleplenib exerts its therapeutic effects by inhibiting the Syk signaling pathway, which is a critical component of B-cell receptor (BCR) and Fc receptor (FcR) signaling.
Caption: Syk Signaling Pathway and the Point of Inhibition by Sovleplenib.
The diagram above illustrates the central role of Syk in transducing signals from the BCR and FcR. Upon receptor activation, Syk is recruited and activated, leading to the phosphorylation and activation of downstream signaling molecules such as BLNK, BTK, PLCγ2, and PI3K. These pathways ultimately regulate crucial cellular processes including proliferation, survival, and inflammation. Sovleplenib acts by directly inhibiting the kinase activity of Syk, thereby blocking these downstream signaling cascades.
Experimental Workflow for In Vitro Evaluation
The in vitro characterization of sovleplenib and its analogs follows a logical progression from enzymatic assays to cellular assays.
Caption: In Vitro Experimental Workflow for Sovleplenib Development.
This workflow demonstrates the typical screening cascade used in the discovery of kinase inhibitors. Compounds are first evaluated for their ability to inhibit the target enzyme. The most potent inhibitors are then tested in cell-based assays to confirm their activity in a more biologically relevant context and to assess their impact on cellular functions. The results from these assays guide the process of lead optimization to improve the overall profile of the drug candidates.
Conclusion
The development of sovleplenib (this compound) is a testament to a well-executed structure-activity relationship-driven medicinal chemistry program. Through systematic modifications of a novel pyridopyrazine scaffold, a highly potent and selective Syk inhibitor with favorable preclinical properties was identified. The detailed understanding of its SAR, combined with a comprehensive evaluation of its in vitro and in vivo activity, has established sovleplenib as a promising clinical candidate for the treatment of various autoimmune disorders and B-cell malignancies. Further clinical investigations are ongoing to fully elucidate its therapeutic potential.[1][7]
References
- 1. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 2. HUTCHMED - HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sovleplenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HUTCHMED - Chi-Med Initiates a Phase I Trial of this compound in Patients with Immune Thrombocytopenia (ITP) in China [hutch-med.com]
HMPL-523's Impact on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Summary
HMPL-523, also known as sovleplenib, is a potent and selective oral inhibitor of Spleen Tyrosine Kinase (Syk). As a critical mediator in the signaling pathways of various immune cells, Syk plays a pivotal role in the production of cytokines. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, supported by preclinical data. The information is presented to facilitate further research and development of this compound.
Mechanism of Action: Syk Inhibition
Syk is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor engagement, Syk is activated and initiates a signaling cascade that leads to the activation of transcription factors, which in turn regulate the expression of numerous genes, including those encoding for cytokines. By inhibiting the kinase activity of Syk, this compound effectively blocks these downstream signaling events, thereby modulating the production of cytokines involved in inflammatory and autoimmune responses.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the in vitro and in vivo preclinical data on the inhibitory activity of this compound.
| Parameter | Value | Assay/Model | Source |
| Syk IC50 | 25 nM | Recombinant Enzymatic Assay | [2] |
| FLT3 IC50 | 63 nM | Kinase Panel Assay | [2] |
| KDR IC50 | 390 nM | Kinase Panel Assay | [2] |
| LYN IC50 | 921 nM | Kinase Panel Assay | [2] |
| FGFR2 IC50 | 3214 nM | Kinase Panel Assay | [2] |
| AUR A IC50 | 3969 nM | Kinase Panel Assay | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line/Model | Parameter | Value | Source |
| REC-1 (Mantle Cell Lymphoma) | p-BLNK IC50 | 105 nM | [2] |
| ARH-77 (Plasma Cell Line) | p-BLNK IC50 | 173 nM | [2] |
| Ba/F3 Tel-Syk | Cell Viability IC50 | 33 nM | [2] |
Table 2: In Vitro Cellular Activity of this compound. p-BLNK refers to the phosphorylated form of B-cell linker protein, a downstream target of Syk.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Syk and a panel of other kinases was determined using a recombinant enzymatic assay. The general protocol involves the incubation of the respective purified recombinant kinase with a specific substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation, which is directly proportional to the kinase activity, is then quantified. This is typically achieved using methods such as radioisotope incorporation, fluorescence-based assays, or mass spectrometry. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (p-BLNK)
To assess the intracellular activity of this compound, the inhibition of Syk-mediated phosphorylation of its downstream substrate, BLNK, was measured in cellular assays. Human B-cell lymphoma cell lines, such as REC-1 and ARH-77, were treated with a range of concentrations of this compound for a specified period. Following treatment, the cells were lysed, and the levels of phosphorylated BLNK (p-BLNK) were determined by Western blotting or enzyme-linked immunosorbent assay (ELISA) using an antibody specific for the phosphorylated form of BLNK. The IC50 values were determined from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex biological processes involved.
Syk Signaling Pathway in B-Cells
The following diagram illustrates the central role of Syk in B-cell receptor (BCR) signaling and the point of intervention for this compound.
Experimental Workflow for In Vitro Cytokine Profiling
The following diagram outlines a typical workflow for assessing the effect of this compound on cytokine production in vitro.
Conclusion
The preclinical data strongly indicate that this compound is a potent and selective inhibitor of Syk. Through its mechanism of action, this compound effectively modulates downstream signaling pathways that are critical for the production of a variety of cytokines. This inhibitory effect on cytokine release underscores the therapeutic potential of this compound in the treatment of autoimmune diseases and B-cell malignancies where Syk-mediated cytokine production is a key driver of pathology. Further clinical investigation is warranted to fully elucidate the impact of this compound on the cytokine profiles of patients and to establish its clinical efficacy in these indications.
References
Sovleplenib's Regulation of Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of Spleen Tyrosine Kinase (SYK)
Sovleplenib is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] It is a key mediator of signaling pathways downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1] By targeting SYK, sovleplenib effectively modulates the function of a wide array of immune cells, including B-cells, mast cells, and macrophages, making it a promising therapeutic agent for a range of autoimmune diseases and hematological malignancies.[2][3]
Data Presentation: Quantitative Analysis of Sovleplenib's Activity
The following tables summarize the in vitro and clinical efficacy of sovleplenib.
| Inhibitor | Syk IC50 (nM) | Key Off-Target Kinase IC50 (nM) |
| Sovleplenib | 25 | FLT3: 63, KDR: 390, LYN: 921 |
| Fostamatinib (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50 |
| Entospletinib | 7.7 | Highly selective with >13-fold selectivity over other kinases |
| Lanraplenib | 9.5 | Highly selective |
| Table 1: Comparative In Vitro Potency of Selective Syk Inhibitors.[1] |
| Assay | Cell Line/System | IC50 / EC50 (µM) |
| Inhibition of BLNK phosphorylation | Human mantle cell line REC-1 | 0.105 |
| Inhibition of BLNK phosphorylation | Human plasma cell line ARH-77 | 0.173 |
| Inhibition of cell viability | Ba/F3 Tel-Syk | 0.033 |
| Inhibition of B-cell activation (anti-IgD induced) | Human whole blood | 0.157 (EC50) |
| Inhibition of B-cell activation (anti-IgD induced) | Rat whole blood | 0.546 (EC50) |
| Inhibition of B-cell activation (anti-IgD induced) | Mouse whole blood | 1.000 (EC50) |
| Table 2: In Vitro Cellular Activity of Sovleplenib.[4] |
| Study ID | Indication | Phase | Key Efficacy Endpoint | Result |
| NCT03951623 | Primary Immune Thrombocytopenia (ITP) | 1b/2 | Proportion of patients with platelet count ≥30 × 10⁹/L and double the baseline at two consecutive visits | 63% in the 300 mg group vs. 9% in the placebo group |
| ESLIM-01 (NCT05029635) | Primary Immune Thrombocytopenia (ITP) | 3 | Durable response rate (platelet count ≥50 × 10⁹/L on at least four of six visits between weeks 14 and 24) | 48.4% with sovleplenib vs. 0% with placebo (p<0.0001) |
| NCT02857998 | Relapsed/Refractory Mature B-cell Tumors | 1 | Objective Response Rate (ORR) in indolent B-cell lymphoma | 50.8% |
| Table 3: Summary of Clinical Trial Efficacy Data for Sovleplenib.[4][5][6][7] |
Experimental Protocols: Methodologies for Key Experiments
SYK Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sovleplenib against the SYK enzyme.
Materials:
-
Recombinant human SYK enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Sovleplenib
-
96-well plates
-
ADP-Glo™ Kinase Assay kit or equivalent
-
Luminometer
Procedure:
-
Prepare serial dilutions of sovleplenib in the kinase assay buffer.
-
In a 96-well plate, add the recombinant SYK enzyme, the peptide substrate, and the sovleplenib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay.
-
Measure the luminescent signal, which is proportional to the ADP produced, using a luminometer.
-
Calculate the percent inhibition for each sovleplenib concentration and determine the IC50 value using a dose-response curve.[1]
Cell-Based B-Cell Activation Assay
Objective: To assess the effect of sovleplenib on B-cell activation.
Materials:
-
Human, rat, or mouse whole blood
-
Anti-IgD antibody
-
Sovleplenib
-
Flow cytometer
-
Antibodies for B-cell activation markers (e.g., CD69, CD86)
Procedure:
-
Treat whole blood samples with varying concentrations of sovleplenib.
-
Induce B-cell activation using an anti-IgD antibody.
-
Stain the cells with fluorescently labeled antibodies against B-cell surface markers and activation markers.
-
Analyze the samples using a flow cytometer to determine the percentage of activated B-cells.
-
Calculate the EC50 value, which represents the concentration of sovleplenib that inhibits 50% of the B-cell activation.[4]
Mast Cell Degranulation Assay
Objective: To evaluate the inhibitory effect of sovleplenib on mast cell degranulation.
Materials:
-
Rat basophilic leukemia cell line (RBL-2H3)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Sovleplenib
-
Tyrode's buffer
-
Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of sovleplenib.
-
Induce degranulation by adding DNP-BSA.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate and incubate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation inhibition relative to the control and determine the IC50 value.
Macrophage Phagocytosis Assay
Objective: To determine the effect of sovleplenib on macrophage phagocytosis.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Fluorescently labeled particles (e.g., zymosan, latex beads) or bacteria
-
Sovleplenib
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture macrophages and treat them with different concentrations of sovleplenib.
-
Add fluorescently labeled particles or bacteria to the cell culture.
-
Incubate for a specific period to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed particles/bacteria.
-
Analyze the cells using flow cytometry to quantify the percentage of phagocytic cells and the mean fluorescence intensity, or visualize and quantify uptake using fluorescence microscopy.
-
Determine the effect of sovleplenib on the phagocytic capacity of the macrophages.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particle Uptake Driven Phagocytosis in Macrophages and Neutrophils Enhances Bacterial Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HMPL-523 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-523, also known as Sovleplenib, is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cells, making it a key target for treating autoimmune diseases and certain B-cell malignancies.[4][5][6] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary target, Syk, and a panel of other kinases to determine its selectivity. Furthermore, its effect on downstream signaling and cellular proliferation has been assessed in relevant cell lines.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| Syk | 0.025 |
| FLT3 | 0.063 |
| KDR | 0.390 |
| LYN | 0.921 |
| FGFR2 | 3.214 |
| AUR A | 3.969 |
Data sourced from MedChemExpress.[1]
Table 2: this compound Cellular Activity
| Cell Line | Assay | IC50 (µM) |
| REC-1 | BLNK Phosphorylation Inhibition | 0.105 |
| ARH-77 | BLNK Phosphorylation Inhibition | 0.173 |
| Ba/F3 Tel-Syk | Cell Viability Inhibition | 0.033 |
| B-cell lymphoma lines | Cell Viability Inhibition | 0.4 - 2 |
Data sourced from MedChemExpress and ResearchGate.[1][7]
Signaling Pathway
Syk is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited and activated, initiating a cascade of downstream signaling events that regulate the proliferation, differentiation, and survival of B-lymphocytes.[7] this compound exerts its effect by inhibiting Syk, thereby blocking these downstream signals.
Syk Signaling Pathway Inhibition by this compound
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against recombinant Syk kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8][9]
Materials:
-
Recombinant Syk enzyme
-
This compound (Sovleplenib)
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well assay plates
Workflow:
In Vitro Kinase Assay Workflow
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.[4]
-
Enzyme Addition: Thaw the recombinant Syk enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. Add 2 µL of the diluted Syk enzyme to each well.[4]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Kinase Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well. The final reaction volume will be 5 µL.[4]
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[4]
-
Reaction Stoppage and ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[4][9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Signal Incubation: Incubate the plate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is to determine the effect of this compound on the viability of B-cell lymphoma cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines (e.g., REC-1, ARH-77)[7]
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
DMSO
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density in their respective culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[10]
Western Blot for Phospho-BLNK
This protocol is to assess the inhibitory effect of this compound on the Syk signaling pathway by measuring the phosphorylation of its downstream substrate, BLNK.[1]
Materials:
-
B-cell lymphoma cell lines (e.g., REC-1, ARH-77)[7]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BLNK (Tyr84), anti-total BLNK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BLNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total BLNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BLNK signal to the total BLNK or loading control signal. Plot the normalized signal against the this compound concentration to determine the IC50 for BLNK phosphorylation inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 6. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Sovleplenib-Mediated Syk Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovleplenib (HMPL-523) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, most notably the B-cell receptor (BCR).[2] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune diseases.[3][4] Sovleplenib's primary mechanism of action is the direct inhibition of Syk, which disrupts the BCR signaling cascade, thereby impeding B-cell activation, proliferation, and survival.[2] These application notes provide detailed protocols for key cell-based assays to characterize the inhibitory activity of sovleplenib on the Syk signaling pathway.
Data Presentation
The inhibitory activity of sovleplenib has been quantified in various enzymatic and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Enzymatic and Kinase Inhibitory Activity of Sovleplenib
| Assay Type | Target | Species | IC50 |
| Enzymatic Assay | Syk | Human | 25 nM[1][5] |
| Kinase Inhibition | FLT3 | Human | 63 nM[1] |
| Kinase Inhibition | KDR | Human | 390 nM[1] |
| Kinase Inhibition | LYN | Human | 921 nM[1] |
| Kinase Inhibition | FGFR2 | Human | 3.214 µM[1] |
| Kinase Inhibition | AURA | Human | 3.969 µM[1] |
Table 2: Cellular Activity of Sovleplenib
| Assay | Cell Line/System | Species | IC50 / EC50 (µM) |
| Inhibition of BLNK phosphorylation | REC-1 (Mantle Cell Lymphoma) | Human | 0.105[1][6] |
| Inhibition of BLNK phosphorylation | ARH-77 (Plasma Cell Leukemia) | Human | 0.173[1][6] |
| Inhibition of cell viability | Ba/F3-TEL-Syk | Murine | 0.033[1][6] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Human | 0.157 (EC50)[3][6] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Rat | 0.546 (EC50)[3][6] |
| B-cell Activation (anti-IgD induced) | Whole Blood | Mouse | 1.000 (EC50)[3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway targeted by sovleplenib and a general workflow for evaluating its inhibitory effects in a cell-based assay.
Experimental Protocols
Protocol 1: Inhibition of BLNK Phosphorylation in B-Cell Lines
Objective: To determine the IC50 value of sovleplenib for the inhibition of Syk-mediated phosphorylation of its downstream target, B-cell linker (BLNK), in a B-cell lymphoma cell line.
Materials:
-
REC-1 or ARH-77 cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (FBS, penicillin-streptomycin)
-
Sovleplenib (stock solution in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-BLNK (p-BLNK), anti-total BLNK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed REC-1 or ARH-77 cells in a 6-well plate at a density of 1-2 million cells per well.
-
Compound Treatment: Prepare serial dilutions of sovleplenib in cell culture medium. A suggested concentration range is 1 nM to 10 µM to generate a full dose-response curve.[5] Add the diluted sovleplenib or vehicle (DMSO, final concentration ≤0.5%) to the cells and incubate for 1-2 hours.[5]
-
BCR Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody to a final concentration of 10-20 µg/mL and incubate for 10-15 minutes.[5]
-
Cell Lysis:
-
Quickly place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BLNK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total BLNK.
-
-
Data Analysis:
-
Quantify the band intensities for p-BLNK and normalize them to the loading control or total BLNK.
-
Plot the normalized p-BLNK levels against the logarithm of the sovleplenib concentration.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Viability Assay in a Syk-Dependent Cell Line
Objective: To determine the effect of sovleplenib on the viability of a cell line that is dependent on Syk signaling for survival and proliferation.
Materials:
-
Ba/F3-TEL-Syk cell line (or other suitable B-cell lymphoma line)
-
Appropriate cell culture medium
-
Sovleplenib (stock solution in DMSO)
-
96-well white, clear-bottom plates (for luminescence-based assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Ba/F3-TEL-Syk cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of cell culture medium.[5]
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of sovleplenib in 100% DMSO.[5]
-
Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Further dilute these stocks into cell culture medium to create 2X final concentrations.
-
Add 50 µL of the 2X sovleplenib solutions to the appropriate wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).[5]
-
-
Incubation: Incubate the plate for a predetermined time, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (usually a volume equal to the culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the sovleplenib concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Conclusion
Sovleplenib is a potent and selective inhibitor of Syk that effectively disrupts the B-cell receptor signaling pathway.[2] The protocols outlined in these application notes provide robust methods for characterizing the cellular activity of sovleplenib. By measuring the inhibition of downstream signaling events, such as BLNK phosphorylation, and assessing the impact on cell viability, researchers can effectively quantify the potency and efficacy of sovleplenib in relevant cellular contexts. These assays are crucial for further preclinical and clinical development of sovleplenib for the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUTCHMED - HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Murine Model of Immune Thrombocytopenia (ITP) for HMPL-523 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The development of reliable animal models is crucial for understanding the pathophysiology of ITP and for the preclinical evaluation of novel therapeutics. HMPL-523 (Sovleplenib) is a novel, orally available inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Syk is a critical component of the signaling pathway in immune cells, and its inhibition presents a promising therapeutic strategy for autoimmune diseases like ITP.[1][5]
These application notes provide a detailed guide for establishing a passive murine model of ITP, which is well-suited for testing the efficacy of therapeutic agents such as this compound. The protocols outlined below cover the induction of ITP, methods for assessing disease severity, and the evaluation of therapeutic interventions.
I. Murine Model of Passive Immune Thrombocytopenia
A widely used and reproducible method for inducing ITP in mice is the passive transfer of anti-platelet antibodies.[6][7][8] This model mimics the antibody-mediated platelet destruction seen in human ITP. The anti-mouse CD41 antibody, clone MWReg30, is commonly used for this purpose as it targets the integrin alpha IIb subunit on platelets, leading to their rapid clearance.[1][3][9][10][11]
Recommended Mouse Strains
BALB/c and C57BL/6 mice are frequently used for this model and have shown reliable induction of thrombocytopenia.[12]
II. Experimental Protocols
A. Induction of Passive ITP
This protocol describes the induction of ITP using an intraperitoneal injection of an anti-CD41 monoclonal antibody.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Animal balance
Procedure:
-
Acclimate mice for at least one week before the start of the experiment.
-
On day 0, record the baseline body weight of each mouse.
-
Prepare the anti-CD41 antibody solution by diluting it in sterile PBS to the desired concentration. A common starting dose is 0.1 mg/kg.[1] For a more sustained thrombocytopenia, a dose-escalation approach can be used (e.g., 68 µg/kg on days 1-2, 102 µg/kg on day 3, and 136 µg/kg on subsequent days).[13]
-
Administer the anti-CD41 antibody solution via intraperitoneal (i.p.) injection.[1]
-
The control group should receive an equivalent volume of sterile PBS or an isotype control antibody.[3]
-
Monitor the mice daily for clinical signs of bleeding (e.g., petechiae, bruising, hematuria) and overall health.
B. Administration of this compound
This compound is an orally available Syk inhibitor.[1][2]
Materials:
-
This compound
-
Appropriate vehicle for oral administration (as determined by the drug's formulation)
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound orally to the treatment group of mice. The dosing schedule (e.g., once or twice daily) and the start of treatment (prophylactic or therapeutic) will depend on the experimental design.
-
The vehicle control group should receive the same volume of the vehicle solution.
C. Platelet Count Measurement
Accurate platelet counting is essential for monitoring the severity of ITP and the response to treatment.
Materials:
-
Anticoagulant (e.g., EDTA)
-
Micropipettes and tips
-
Automated hematology analyzer or flow cytometer
Procedure:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into a tube containing an anticoagulant.
-
For analysis with an automated hematology analyzer, follow the manufacturer's instructions. Samples may require dilution.[13]
-
For flow cytometry, label platelets with a fluorescently-tagged antibody (e.g., anti-CD41-FITC) and acquire data on a flow cytometer. Platelets can be identified based on their forward and side scatter properties and positive staining for the platelet-specific marker.
D. Assessment of Bleeding
A tail bleeding assay can be used to assess the functional consequences of thrombocytopenia and the hemostatic efficacy of this compound.
Materials:
-
Anesthetic
-
Scalpel or sharp blade
-
Filter paper or a tube with pre-warmed saline (37°C)
-
Timer
Procedure (Tail Transection Method):
-
Anesthetize the mouse.
-
Place the mouse in a prone position.
-
Amputate a small segment (e.g., 1-2 mm) of the distal tail with a sharp scalpel.[14]
-
Immediately immerse the tail in a tube containing pre-warmed isotonic saline.[2]
-
Record the time until bleeding stops completely for at least 30 seconds. A cutoff time (e.g., 20 minutes) should be set for mice that do not stop bleeding.[2]
-
Alternatively, blood loss can be quantified by collecting the blood on a pre-weighed filter paper and measuring the weight difference, or by measuring the hemoglobin concentration in the saline.[15][16]
E. Detection of Anti-Platelet Antibodies
This protocol can be used to confirm the presence of the administered anti-CD41 antibodies on the surface of circulating platelets.
Materials:
-
Fluorescently-labeled secondary antibody (e.g., anti-rat IgG-FITC)
-
Flow cytometer
-
Washing buffer (e.g., PBS with 1% BSA)
Procedure (Flow Cytometry):
-
Collect a blood sample as described for platelet counting.
-
Incubate the whole blood with a fluorescently-labeled secondary antibody that recognizes the species of the primary anti-CD41 antibody (e.g., rat IgG).
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in buffer and analyze by flow cytometry.
-
Gate on the platelet population and measure the fluorescence intensity, which will be proportional to the amount of anti-CD41 antibody bound to the platelets.
III. Data Presentation
Table 1: Experimental Groups for this compound Efficacy Study
| Group | Treatment | ITP Induction | Number of Animals |
| 1 | Vehicle | No (PBS) | 8-10 |
| 2 | Vehicle | Yes (Anti-CD41) | 8-10 |
| 3 | This compound (Low Dose) | Yes (Anti-CD41) | 8-10 |
| 4 | This compound (High Dose) | Yes (Anti-CD41) | 8-10 |
Table 2: Key Parameters to Measure
| Parameter | Method of Measurement | Expected Outcome in ITP Model | Potential Effect of this compound |
| Platelet Count | Automated Hematology Analyzer / Flow Cytometry | Significant decrease | Amelioration of thrombocytopenia |
| Bleeding Time | Tail Bleeding Assay | Prolonged | Shortening of bleeding time |
| Blood Loss | Gravimetric or Hemoglobin Assay | Increased | Reduction in blood loss |
| Anti-Platelet Antibody Binding | Flow Cytometry | Increased fluorescence | No direct effect expected |
IV. Visualizations
Caption: Experimental workflow for the murine ITP model and this compound testing.
Caption: this compound mechanism of action in inhibiting Syk-mediated phagocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Platelet immunology. ELISA for detection of platelet antibodies, platelet-specific antigens and platelet glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. thieme-connect.com [thieme-connect.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Purified Rat Anti-Mouse CD41 [bdbiosciences.com]
- 11. CD41 Monoclonal Antibody (MWReg30) (MA5-16875) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of B-cells Treated with HMPL-523 (Sovleplenib)
For Researchers, Scientists, and Drug Development Professionals
Introduction to HMPL-523 (Sovleplenib)
This compound, also known as sovleplenib, is a potent and highly selective oral inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a crucial non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR). In many B-cell malignancies, the BCR signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival. By targeting Syk, this compound effectively disrupts this signaling cascade, leading to the inhibition of B-cell activation, proliferation, and the induction of apoptosis.[1] Preclinical and clinical studies have demonstrated this compound's anti-tumor activity in various B-cell malignancies.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on B-cells, a critical tool for both preclinical research and clinical trial sample analysis.
I. Analysis of B-cell Immunophenotyping
This protocol outlines the use of flow cytometry to identify and quantify different B-cell subpopulations in peripheral blood or tissue samples following treatment with this compound.
A. Background
B-cell development is a complex process characterized by the differential expression of various cell surface markers. Flow cytometry allows for the precise identification of B-cell subsets, such as naive B-cells, memory B-cells, and plasma cells. Monitoring changes in these populations can provide insights into the pharmacodynamic effects of this compound.
B. Quantitative Data Summary
| Parameter | Cell Line/System | This compound (Sovleplenib) Concentration | Result | Reference |
| Inhibition of B-cell Activation | Human Whole Blood | EC50: 0.157 µM | Potent inhibition of anti-IgD induced B-cell activation. | [1] |
| Rat Whole Blood | EC50: 0.546 µM | Inhibition of anti-IgD induced B-cell activation. | [1] | |
| Mouse Whole Blood | EC50: 1.000 µM | Inhibition of anti-IgD induced B-cell activation. | [1] | |
| Inhibition of Cell Viability | REC-1 (Mantle Cell Lymphoma) | IC50: 0.4 - 2 µM (in a panel of B-cell lymphoma cell lines) | Potent inhibition of cell survival. | [1] |
| ARH-77 (Plasma Cell Leukemia) | Not Specified | |||
| Ba/F3 Tel-Syk | IC50: 0.033 µM | Potent inhibition of cell viability. | ||
| Clinical Response (Objective Response Rate - ORR) | Follicular Lymphoma (FL) | Recommended Phase 2 Dose | 60.5% | [1] |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | Recommended Phase 2 Dose | 56.3% | [1] | |
| Mantle Cell Lymphoma (MCL) | Recommended Phase 2 Dose | 28.6% | [1] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Recommended Phase 2 Dose | 28.6% | [1] | |
| Marginal Zone Lymphoma (MZL) | Recommended Phase 2 Dose | 28.6% | [1] |
C. Experimental Protocol: B-cell Immunophenotyping
Materials:
-
Whole blood, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from lymphoid tissue.
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum)
-
Red Blood Cell (RBC) Lysis Buffer (for whole blood)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies (see table below for a suggested panel)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Suggested Antibody Panel for Human B-cell Subsets:
| Marker | Fluorochrome | Target Population |
| CD19 | PE-Cy7 | Pan B-cell marker |
| CD20 | APC | Mature B-cell marker |
| IgD | FITC | Naive B-cells |
| CD27 | PE | Memory B-cells |
| CD38 | PerCP-Cy5.5 | Plasma cells/Plasmablasts, Germinal Center B-cells |
| CD24 | BV421 | Differentiates transitional and mature B-cells |
| CD3 | Pacific Blue | T-cell exclusion |
| CD14 | Pacific Blue | Monocyte exclusion |
Procedure:
-
Sample Preparation:
-
For whole blood, collect in EDTA tubes.
-
For PBMCs, isolate using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tissues, prepare a single-cell suspension using mechanical dissociation and/or enzymatic digestion.
-
-
Cell Staining: a. Aliquot 1-2 x 10^6 cells into a flow cytometry tube. b. Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. c. Add Fc block to the cell pellet and incubate for 10 minutes at room temperature to prevent non-specific antibody binding. d. Add the pre-titered antibody cocktail to the cells and vortex gently. e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with 2 mL of FACS buffer. g. If using a non-fixable viability dye like 7-AAD, add it to the final resuspension volume just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, typically performed before surface staining.
-
For Whole Blood (after step 2e): a. Add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature. b. Centrifuge at 500 x g for 5 minutes and discard the supernatant. c. Wash the remaining white blood cells with FACS buffer.
-
Data Acquisition: a. Resuspend the cell pellet in 300-500 µL of FACS buffer. b. Acquire samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.
D. Gating Strategy and Data Analysis
-
Gate on singlets using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells by gating on the viability dye-negative population.
-
Identify B-cells by gating on CD19+ cells, excluding CD3+ and CD14+ cells.
-
Sub-gate B-cell populations based on the expression of IgD and CD27:
-
Naive B-cells: IgD+ CD27-
-
Memory B-cells: IgD- CD27+ (switched) and IgD+ CD27+ (unswitched)
-
-
Identify plasmablasts/plasma cells by gating on CD19+ CD27++ CD38++.
E. Visualization of Experimental Workflow
Caption: Workflow for B-cell immunophenotyping by flow cytometry.
II. Analysis of Apoptosis Induction
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis in B-cells treated with this compound.
A. Background
A key mechanism of action for many targeted cancer therapies is the induction of apoptosis. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, characteristic of late apoptosis or necrosis.
B. Quantitative Data Summary
| Parameter | Cell Line | This compound (Sovleplenib) Concentration | Result | Reference |
| Induction of Apoptosis | REC-1 (Mantle Cell Lymphoma) | Not Specified | Increased apoptotic rate. | [1] |
C. Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
B-cell lymphoma cell line or primary B-cells
-
This compound (Sovleplenib)
-
Complete culture medium
-
PBS
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed B-cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). c. Include a positive control for apoptosis (e.g., staurosporine). d. Incubate for a desired time period (e.g., 24, 48, 72 hours).
-
Cell Staining: a. Harvest cells, including the supernatant which may contain apoptotic bodies. b. Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. d. Add 5 µL of FITC-Annexin V and 5 µL of PI (to a final concentration of 5 µg/mL). e. Incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of Annexin V Binding Buffer to each tube.
-
Data Acquisition: a. Analyze the samples on a flow cytometer within one hour of staining.
D. Data Analysis
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant for each treatment condition.
E. Visualization of Apoptosis Analysis Workflow
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
III. Phospho-flow Cytometry for B-cell Signaling Analysis
This protocol details the use of phospho-specific flow cytometry to analyze the inhibition of Syk-mediated signaling pathways in B-cells by this compound.
A. Background
Phospho-flow cytometry allows for the measurement of the phosphorylation status of intracellular signaling proteins at the single-cell level. This is a powerful tool to directly assess the mechanism of action of kinase inhibitors like this compound. By measuring the phosphorylation of Syk and its downstream targets, researchers can quantify the inhibitory activity of the compound.
B. Quantitative Data Summary
| Parameter | Cell Line | This compound (Sovleplenib) Concentration | Result | Reference |
| Inhibition of BLNK Phosphorylation | REC-1 (Mantle Cell Lymphoma) | IC50: 0.105 µM | Inhibition of a key downstream protein of Syk. | |
| ARH-77 (Plasma Cell Leukemia) | IC50: 0.173 µM | Inhibition of a key downstream protein of Syk. | ||
| Inhibition of Syk Phosphorylation | Not Specified | Not Specified | This compound effectively inhibits the phosphorylation of Syk. | [1] |
| Inhibition of Downstream Signaling | Not Specified | Not Specified | This compound inhibits the phosphorylation of ERK, AKT, PLCγ1, and p38. | [1] |
C. Experimental Protocol: Phospho-flow Cytometry
Materials:
-
B-cell lymphoma cell line or primary B-cells
-
This compound (Sovleplenib)
-
Stimulant (e.g., anti-IgM F(ab')2 fragment)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD19, CD20)
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-phospho-Syk (Y525/526), anti-phospho-PLCγ2 (Y759))
-
FACS Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation: a. Rest B-cells in serum-free media for 2-4 hours. b. Pre-treat cells with this compound or vehicle control for 1-2 hours. c. Stimulate cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Fixation: a. Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. b. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: a. Centrifuge the fixed cells and discard the supernatant. b. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining: a. Wash the cells twice with FACS buffer. b. Add the antibody cocktail containing both surface and intracellular phospho-specific antibodies. c. Incubate for 60 minutes at room temperature in the dark. d. Wash the cells twice with FACS buffer.
-
Data Acquisition: a. Resuspend the cells in FACS buffer and acquire on a flow cytometer.
D. Data Analysis
-
Gate on the B-cell population of interest using surface markers.
-
Analyze the Median Fluorescence Intensity (MFI) of the phospho-specific antibodies in the treated versus untreated and stimulated versus unstimulated samples.
-
Calculate the percent inhibition of phosphorylation at different concentrations of this compound.
E. Visualization of B-cell Receptor Signaling Pathway
References
Application Notes: Western Blot Analysis of pSyk (Tyr525/526) Inhibition by HMPL-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase involved in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] The activation of Syk through phosphorylation at key tyrosine residues, such as Tyr525/526, initiates downstream signaling cascades that are crucial for immune cell proliferation, differentiation, and survival.[3] Dysregulation of the Syk signaling pathway is implicated in the pathogenesis of B-cell malignancies and autoimmune disorders.[1]
HMPL-523, also known as Sovleplenib, is a potent and selective, orally available small molecule inhibitor of Syk with an IC50 of 25 nM.[4] It has shown anti-tumor activity in preclinical models of B-cell malignancies and is under investigation for the treatment of autoimmune diseases such as immune thrombocytopenia (ITP).[4][5] this compound exerts its therapeutic effect by blocking the phosphorylation of Syk and its downstream targets, thereby inhibiting the signaling cascade.[3][4]
These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation of Syk at Tyr525/526 (pSyk) and to demonstrate the inhibitory effect of this compound on this process in a relevant cell line.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Syk signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Syk signaling pathway and this compound inhibition.
Caption: Western blot workflow for pSyk analysis.
Experimental Protocol: Western Blot for pSyk with this compound
This protocol is designed for Ramos cells, a human Burkitt's lymphoma cell line with a constitutively active B-cell receptor signaling pathway, making them a suitable model for studying Syk inhibition.
I. Materials and Reagents
-
Cell Line: Ramos (human B-cell lymphoma)
-
This compound (Sovleplenib): Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulating Agent: Anti-human IgM antibody.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pSyk (Tyr525/526) monoclonal antibody.
-
Mouse or Rabbit anti-Syk (total Syk) monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
II. Cell Culture and Treatment
-
Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Based on the IC50 of 25 nM, a suggested concentration range for a dose-response experiment is 0 nM (vehicle control, DMSO), 10 nM, 25 nM, 50 nM, 100 nM, and 250 nM.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes to induce robust Syk phosphorylation. Include an unstimulated, untreated control.
III. Sample Preparation
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
IV. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli loading buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
V. Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSyk (Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended): To normalize pSyk levels to total Syk, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total Syk. Follow a validated stripping protocol. After stripping, block the membrane again and proceed with the primary antibody incubation for total Syk.
VI. Data Analysis
-
Perform densitometry analysis on the Western blot bands using appropriate software (e.g., ImageJ).
-
Quantify the band intensity for pSyk and total Syk for each treatment condition.
-
Normalize the pSyk signal to the corresponding total Syk signal to account for any variations in protein loading.
-
Express the results as a percentage of the stimulated control (vehicle-treated) and plot the dose-response curve.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment as described above, demonstrating the dose-dependent inhibition of Syk phosphorylation by this compound.
| This compound Concentration (nM) | pSyk Band Intensity (Arbitrary Units) | Total Syk Band Intensity (Arbitrary Units) | Normalized pSyk/Total Syk Ratio | % Inhibition of pSyk |
| 0 (Unstimulated) | 150 | 10,000 | 0.015 | N/A |
| 0 (Stimulated + Vehicle) | 1,000 | 10,200 | 0.098 | 0% |
| 10 | 650 | 10,100 | 0.064 | 34.7% |
| 25 | 480 | 9,900 | 0.048 | 51.0% |
| 50 | 250 | 10,000 | 0.025 | 74.5% |
| 100 | 100 | 9,800 | 0.010 | 89.8% |
| 250 | 40 | 10,100 | 0.004 | 95.9% |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of the experiment. Actual results may vary.
References
- 1. This compound|Sovleplenib|Syk Inhibitor [benchchem.com]
- 2. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sovleplenib (this compound), a novel Syk inhibitor, for patients with primary immune thrombocytopenia in China: a randomised, double-blind, placebo-controlled, phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with HMPL-523 (Sovleplenib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-523, also known as Sovleplenib, is a potent and selective oral inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction in various immune cells, playing a key role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] Its involvement in the activation of hematopoietic cells makes it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1] Preclinical studies have demonstrated the dose-dependent efficacy of sovleplenib in various murine models of disease.[1][3]
These application notes provide a comprehensive overview of the available preclinical data on this compound dosing in in vivo mouse studies, along with detailed protocols for key experiments to guide further research and development.
Data Presentation: Summary of In Vivo Efficacy
The following table summarizes the quantitative data from preclinical and clinical studies of this compound, providing a basis for dose selection in in vivo mouse models.
| Model | Species | Dose(s) | Dosing Schedule | Key Findings |
| B-Cell Lymphoma (REC-1 Xenograft) | Mouse | 10 and 100 mg/kg | Daily, oral | Potent anti-tumor activity observed at 100 mg/kg, with a Tumor Growth Inhibition (TGI) of 59%.[4] |
| Collagen-Induced Arthritis (CIA) | Rat | 1, 3, 10, 30 mg/kg | Daily, oral | Dose-dependent reduction in arthritis score. |
| Immune Thrombocytopenia (ITP) | Mouse | Not specified | Oral | Demonstrated strong in vivo efficacy in a dose-dependent manner.[1][3] |
| Autoimmune Hemolytic Anemia (AIHA) | Mouse | Not specified | Oral | Demonstrated strong in vivo efficacy in a dose-dependent manner.[1][3] |
| Chronic Graft-versus-Host Disease (cGVHD) | Mouse | Not specified | Oral | Demonstrated strong in vivo efficacy in a dose-dependent manner.[1][3] |
Experimental Protocols
Formulation and Administration of this compound for Oral Gavage in Mice
A commonly used vehicle for the oral administration of this compound in preclinical in vivo studies consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Protocol:
-
Prepare the appropriate concentration of this compound in the vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (requiring 0.2 mL), dissolve 10 mg of this compound in 1 mL of the vehicle.
-
Ensure the solution is homogenous before administration.
-
Administer the solution to mice via oral gavage using an appropriate gauge gavage needle. The volume administered should be based on the weight of the animal (typically 5-10 mL/kg).
Protocol 1: B-Cell Lymphoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human B-cell lymphoma xenograft mouse model.
Mouse Strain: BALB/c nude mice.[4]
Cell Line: REC-1 (human mantle cell lymphoma)
Materials:
-
REC-1 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Oral gavage vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture REC-1 cells according to standard protocols.
-
Tumor Implantation:
-
Harvest REC-1 cells and resuspend in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Administration:
-
Prepare this compound in the oral gavage vehicle at the desired concentrations (e.g., 10 mg/mL for a 100 mg/kg dose).
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 8 days or longer).[4]
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol 2: Immune Thrombocytopenia (ITP) Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of immune-mediated platelet destruction.
Mouse Strain: BALB/c mice.
Materials:
-
Anti-mouse CD41 (integrin alpha-IIb) antibody
-
This compound
-
Oral gavage vehicle
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Automated hematology analyzer or flow cytometer for platelet counting
Procedure:
-
Induction of Thrombocytopenia:
-
Administer a single intravenous or intraperitoneal injection of an anti-mouse CD41 antibody to induce rapid platelet depletion. The exact dose of the antibody should be optimized to achieve significant but not lethal thrombocytopenia.
-
-
Treatment Administration:
-
Administer this compound or vehicle orally at various doses. Dosing can be prophylactic (administered before antibody injection) or therapeutic (administered after platelet depletion is confirmed).
-
Based on its demonstrated dose-dependent efficacy, a dose range of 10-100 mg/kg daily could be explored.
-
-
Platelet Count Monitoring:
-
Collect blood samples at baseline and at various time points after antibody injection (e.g., 2, 6, 24, 48, and 72 hours).
-
Measure platelet counts using an automated hematology analyzer or by flow cytometry.
-
-
Data Analysis:
-
Plot the platelet counts over time for each treatment group.
-
Determine the effect of this compound on preventing platelet depletion (prophylactic regimen) or accelerating platelet recovery (therapeutic regimen).
-
Protocol 3: Autoimmune Hemolytic Anemia (AIHA) Model
Objective: To evaluate the efficacy of this compound in a mouse model of autoimmune hemolytic anemia.
Mouse Strain: NZB (New Zealand Black) mice, which spontaneously develop AIHA, or other induced models.
Materials:
-
This compound
-
Oral gavage vehicle
-
Equipment for blood collection
-
Automated hematology analyzer for red blood cell counts, hemoglobin, and hematocrit
-
Coombs' test reagents
Procedure:
-
Model Development:
-
Use aged NZB mice that have developed signs of AIHA (e.g., positive Coombs' test, anemia).
-
Alternatively, induce AIHA in other strains by immunization with rat red blood cells.
-
-
Treatment Administration:
-
Once the disease is established, randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally once daily. A dose-finding study starting from 10 mg/kg is recommended.
-
-
Monitoring of Hematological Parameters:
-
Collect blood samples weekly to monitor red blood cell count, hemoglobin, hematocrit, and reticulocyte count.
-
Perform a direct Coombs' test to detect antibodies on the surface of red blood cells.
-
-
Endpoint:
-
Monitor for a predetermined period or until a significant difference in hematological parameters is observed between the groups.
-
At the end of the study, spleen and liver can be harvested for histological analysis.
-
Protocol 4: Chronic Graft-versus-Host Disease (cGVHD) Model
Objective: To assess the therapeutic potential of this compound in a murine model of chronic graft-versus-host disease.
Mouse Strains: Donor: C57BL/6; Recipient: BALB/c or B6D2F1.
Materials:
-
Bone marrow and spleen cells from donor mice
-
Irradiation source
-
This compound
-
Oral gavage vehicle
-
Clinical scoring system for cGVHD
Procedure:
-
Induction of cGVHD:
-
Irradiate recipient mice to ablate their hematopoietic system.
-
Isolate bone marrow and splenocytes from donor mice.
-
Inject a combination of donor bone marrow cells and splenocytes intravenously into the irradiated recipient mice. The ratio of bone marrow to splenocytes should be optimized to induce a chronic GVHD phenotype.
-
-
Treatment Administration:
-
Begin treatment with this compound or vehicle control at a specified time point after transplantation (e.g., day +14 or upon the appearance of cGVHD symptoms).
-
Daily oral administration is recommended, with a starting dose range of 10-100 mg/kg.
-
-
Monitoring of cGVHD:
-
Monitor mice regularly for clinical signs of cGVHD, including weight loss, skin lesions, hair loss, and posture changes. Use a standardized scoring system to quantify disease severity.
-
Collect blood samples periodically to analyze immune cell populations by flow cytometry.
-
-
Endpoint:
-
Continue monitoring and treatment for a defined period (e.g., 6-8 weeks).
-
At the end of the study, perform histopathological analysis of target organs such as the skin, liver, lungs, and intestines.
-
Mandatory Visualizations
Syk Signaling Pathway
The following diagram illustrates the central role of Spleen Tyrosine Kinase (Syk) in immune cell signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR). Upon receptor activation and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), Syk is recruited and activated, leading to the phosphorylation of downstream effector molecules. This cascade ultimately results in cellular responses such as proliferation, differentiation, and cytokine release.
Caption: Simplified Syk signaling pathway downstream of BCR/FcR.
Experimental Workflow for In Vivo Mouse Studies
This diagram outlines a general workflow for conducting in vivo efficacy studies of this compound in mouse models of disease. The process begins with model induction, followed by randomization of animals, treatment administration, and subsequent monitoring of disease-specific endpoints.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for HMPL-523 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-523, also known as Sovleplenib, is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a crucial non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR).[1] Dysregulation of the Syk signaling pathway is implicated in the pathogenesis of several B-cell malignancies and autoimmune disorders. This compound has demonstrated anti-tumor activity in preclinical models, making it a promising therapeutic agent for relevant cancer types.[1] These application notes provide detailed information on cell lines sensitive to this compound treatment, quantitative efficacy data, and protocols for key experimental assays.
This compound Sensitive Cell Lines and Efficacy
This compound has shown significant activity in various B-cell lymphoma cell lines, particularly those with dysregulated Syk/BCR signaling. The following tables summarize the quantitative data on this compound's efficacy in specific cell lines.
| Cell Line | Cell Type | IC50 (Cell Viability) | Notes |
| Ba/F3 Tel-Syk | Murine Pro-B | 0.033 µM | Engineered to be dependent on Syk signaling for survival.[1] |
| REC-1 | Human Mantle Cell Lymphoma | 0.4 - 2 µM (panel) | This compound also increased the apoptotic rate in this cell line.[1] |
| ARH-77 | Human Plasma Cell Leukemia | 0.4 - 2 µM (panel) | A B-lymphoblastoid cell line used as a model for plasma cell malignancies. |
| DLBCL Cell Line Panel | Diffuse Large B-cell Lymphoma | 0.4 - 2 µM | This compound shows synergistic effects when combined with BTK, PI3Kδ, and Bcl2 inhibitors.[1] |
| Cell Line | Assay | IC50 | Notes |
| REC-1 | Inhibition of BLNK Phosphorylation | 0.105 µM | BLNK is a downstream effector of Syk in the BCR signaling pathway.[1] |
| ARH-77 | Inhibition of BLNK Phosphorylation | 0.173 µM | Demonstrates target engagement in a cellular context.[1] |
Signaling Pathway Modulated by this compound
This compound exerts its therapeutic effect by inhibiting the Syk signaling pathway, which is critical for the survival and proliferation of certain B-cell malignancies. The diagram below illustrates the canonical Syk signaling cascade initiated by B-cell receptor (BCR) activation and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound treatment.
Experimental Workflow
The general workflow for evaluating the effect of this compound on a sensitive cell line involves cell culture, treatment with a dose-range of the compound, and subsequent assessment of cell viability, apoptosis, and target inhibition.
Cell Culture
a. REC-1 (Mantle Cell Lymphoma)
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
b. ARH-77 (Plasma Cell Leukemia)
-
Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.3 x 10^6 and 1.5 x 10^6 cells/mL.
c. Ba/F3 Tel-Syk (Murine Pro-B)
-
Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: These cells are IL-3 independent due to the Tel-Syk fusion protein.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells at a density of 1 x 10^4 to 2 x 10^4 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow Cytometer
Procedure:
-
Seed 1 x 10^6 cells in a suitable culture flask or plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Phospho-BLNK
This protocol is for detecting the phosphorylation of BLNK, a direct downstream target of Syk.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BLNK, anti-total BLNK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells and treat with this compound as desired.
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BLNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total BLNK and a loading control.
Conclusion
This compound is a promising Syk inhibitor with demonstrated activity in various B-cell malignancy cell lines. The provided data and protocols offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in sensitive cellular models. These methodologies can be adapted for further preclinical studies to explore the full therapeutic potential of this compound.
References
HMPL-523 Application Notes: Inducing Apoptosis in Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMPL-523, also known as Sovleplenib, is a potent and selective oral inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[1][2] By targeting Syk, this compound disrupts the pro-survival signals that lymphoma cells depend on, ultimately leading to cell cycle arrest and apoptosis.[3] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various lymphoma subtypes.[4][5]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for evaluating its apoptotic effects on lymphoma cells.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Syk, inhibiting its kinase activity. This inhibition blocks the phosphorylation of downstream signaling molecules, including B-cell linker protein (BLNK), which disrupts the entire BCR signaling cascade.[6] The interruption of these signals in lymphoma cells that are dependent on the BCR pathway for survival and proliferation leads to the induction of apoptosis.
Data Presentation
In Vitro Efficacy of this compound (Sovleplenib)
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Enzymatic Inhibition | Syk | 25 nM | [6] |
| FLT3 | 63 nM | [6] | |
| KDR | 390 nM | [6] | |
| LYN | 921 nM | [6] | |
| FGFR2 | 3.214 µM | [6] | |
| AUR A | 3.969 µM | [6] | |
| Inhibition of Downstream Signaling | p-BLNK | REC-1 (Mantle Cell Lymphoma) | 105 nM |
| p-BLNK | ARH-77 (Plasma Cell Leukemia) | 173 nM | |
| Cell Viability Inhibition | Ba/F3-Tel-Syk | 33 nM | |
| B-cell lymphoma cell lines with SYK/BCR deregulation | 0.4 - 2 µM |
Preclinical In Vivo Activity of this compound (Sovleplenib)
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude mice xenograft | REC-1 (Mantle Cell Lymphoma) | 100 mg/kg daily oral administration | 59% Tumor Growth Inhibition (TGI) | [6] |
Signaling Pathway Diagram
Caption: BCR signaling pathway and the inhibitory action of this compound on Syk.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of REC-1 Lymphoma Cells
The REC-1 cell line, isolated from a mantle cell lymphoma, is a suitable model for studying the effects of this compound.
-
Materials:
-
REC-1 cell line (e.g., ATCC CRL-3004)
-
RPMI-1640 medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Sterile cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw the vial of REC-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days or by subculturing.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Lymphoma cell suspension
-
This compound (Sovleplenib)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed lymphoma cells (e.g., REC-1) in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7][8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence using a plate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Lymphoma cell suspension treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed lymphoma cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Collect the cells by centrifugation at 300 x g for 5 minutes.[9]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Western Blot Analysis of BCR Signaling Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the BCR signaling pathway following this compound treatment.
-
Materials:
-
Lymphoma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-p-BLNK, anti-BLNK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat lymphoma cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
This compound is a promising therapeutic agent that effectively induces apoptosis in lymphoma cells by inhibiting the Syk-mediated BCR signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound and other Syk inhibitors in preclinical lymphoma models. These methods are essential for advancing our understanding of this class of targeted therapies and for the development of novel treatments for B-cell malignancies.
References
- 1. cytotronics.com [cytotronics.com]
- 2. ch.promega.com [ch.promega.com]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Designing Preclinical Combination Therapies with HMPL-523: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in designing preclinical experiments to evaluate the combination of HMPL-523 (Sovleplenib) with other targeted agents in B-cell malignancies. This compound is a highly selective and potent oral inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in various B-cell lymphomas.
Preclinical evidence suggests that this compound exhibits synergistic anti-tumor activity when combined with inhibitors of Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-kinase delta (PI3Kδ), and B-cell lymphoma 2 (Bcl-2) in human diffuse large B-cell lymphoma (DLBCL) cells.[1] Targeting multiple nodes of the BCR and related survival pathways simultaneously presents a rational strategy to enhance efficacy and overcome potential resistance mechanisms.
Mechanism of Action and Rationale for Combination
This compound selectively inhibits Syk with an IC50 of 25 nM.[1] Syk is a central mediator of signaling downstream of the B-cell receptor. Its inhibition can block the proliferation and survival signals that malignant B-cells depend on. In preclinical studies, this compound has demonstrated the ability to inhibit the phosphorylation of downstream signaling proteins and induce apoptosis in B-cell lymphoma cell lines.[1]
The combination of this compound with inhibitors of BTK, PI3Kδ, and Bcl-2 targets both the BCR signaling cascade at different points and the intrinsic apoptotic pathway, providing a multi-pronged attack on cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound as a single agent. Data for combination therapies are not yet publicly available but the provided protocols offer a framework for generating such data.
Table 1: In Vitro Activity of this compound Monotherapy in B-Cell Lymphoma Cell Lines [1]
| Cell Line | IC50 (µM) |
| Panel of B-cell lymphoma cell lines | 0.4 - 2 |
Table 2: In Vivo Efficacy of this compound Monotherapy [1]
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| REC-1 | 100 | 59 |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the interplay of these targeted therapies and the experimental design, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in DLBCL Cell Lines
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a BTK inhibitor, a PI3Kδ inhibitor, or a Bcl-2 inhibitor on the proliferation of DLBCL cells.
Materials:
-
DLBCL cell lines (e.g., TMD8, OCI-Ly10, SU-DHL-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Sovleplenib)
-
BTK inhibitor (e.g., Ibrutinib)
-
PI3Kδ inhibitor (e.g., Idelalisib)
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Culture: Maintain DLBCL cell lines in a humidified incubator at 37°C with 5% CO2.
-
Single Agent IC50 Determination:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of each drug (this compound, BTK inhibitor, PI3Kδ inhibitor, Bcl-2 inhibitor) for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
Calculate the IC50 value for each drug using a non-linear regression model.
-
-
Combination Study (Checkerboard Assay):
-
Prepare a matrix of drug concentrations. Typically, a 7x7 matrix is used with concentrations ranging from 1/4x to 4x the IC50 of each drug.
-
Seed cells in 96-well plates.
-
Add the drug combinations to the respective wells. Include wells for each drug alone and a vehicle control.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 0.9 indicates synergy.
-
CI between 0.9 and 1.1 indicates an additive effect.
-
CI > 1.1 indicates antagonism.
-
-
Protocol 2: In Vivo Efficacy Evaluation in a DLBCL Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a BTK inhibitor, a PI3Kδ inhibitor, or a Bcl-2 inhibitor in a mouse xenograft model of DLBCL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
DLBCL cell line (e.g., TMD8)
-
Matrigel
-
This compound formulated for oral administration
-
Combination agent (BTK inhibitor, PI3Kδ inhibitor, or Bcl-2 inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest DLBCL cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination agent
-
Group 4: this compound + Combination agent
-
-
-
Treatment Administration:
-
Administer this compound and the combination agent at predetermined doses and schedules (e.g., daily oral gavage) for a specified duration (e.g., 21-28 days). The vehicle control group should receive the corresponding vehicle(s).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistically compare the tumor growth between the combination group and the single-agent and vehicle control groups to assess for enhanced efficacy.
-
These protocols provide a foundational framework for the preclinical evaluation of this compound combination therapies. Researchers should optimize cell densities, drug concentrations, and treatment schedules based on the specific cell lines and in vivo models used.
References
Troubleshooting & Optimization
HMPL-523 Off-Target Effects in Kinase Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of HMPL-523 (Sovleplenib) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Sovleplenib, is an orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction pathways of various immune cells.[4][5] It is a key mediator of signaling downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcRs).[6]
Q2: How selective is this compound for its primary target, Syk?
This compound is considered a highly potent and selective inhibitor of Syk.[1][7][8] Its selectivity is notably superior to first-generation Syk inhibitors, such as Fostamatinib (and its active metabolite R406), particularly concerning off-target effects on kinases like KDR and RET, which have been associated with adverse effects.[6][9]
Q3: What are the known off-target kinases of this compound?
While highly selective, this compound has been shown to inhibit other kinases at higher concentrations. The most commonly reported off-target kinases include FLT3, KDR, and LYN.[1][6] Less potent inhibition has been observed for FGFR2 and AUR A.[1]
Q4: Why is it important to consider the off-target effects of this compound in my experiments?
Understanding the off-target effects of any kinase inhibitor is crucial for accurately interpreting experimental results.[10][11] Off-target interactions can lead to unexpected cellular phenotypes, contribute to toxicity, or even be responsible for some of the observed therapeutic effects.[10][12][13] Characterizing the complete selectivity profile of this compound in your experimental system is essential for attributing observed biological responses to the inhibition of Syk versus off-target kinases.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, Syk, and key off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Reference |
| Syk | 25 | [1][6] |
| FLT3 | 63 | [1][6] |
| KDR | 390 | [1][6] |
| LYN | 921 | [1][6] |
| FGFR2 | 3,214 | [1] |
| AUR A | 3,969 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the IC50 value of this compound against a specific kinase in a biochemical assay format.
Materials:
-
Recombinant human kinase (e.g., Syk, FLT3, KDR)
-
Kinase substrate (specific to the kinase being tested)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., from 100 µM down to 0.1 nM).
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for vehicle control) to the wells of the assay plate.
-
Add the diluted kinase enzyme to each well.
-
-
Kinase Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[14]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound against Syk or off-target kinases.
-
Possible Cause 1: Reagent Variability. The activity of recombinant kinases can vary between batches and manufacturers. The purity and concentration of ATP and substrate are also critical.
-
Solution: Use high-quality, well-characterized reagents. If possible, use the same batch of kinase for a series of comparative experiments. Always verify the ATP concentration.
-
-
Possible Cause 2: Assay Conditions. The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay.[14]
-
Solution: Ensure that the ATP concentration is consistent across all experiments and is ideally at the Km for the kinase being tested. Report the ATP concentration used when presenting your results.
-
-
Possible Cause 3: Compound Instability. this compound, like any chemical compound, may degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the integrity of the stock solution periodically.
-
Problem 2: Observing a cellular phenotype that is inconsistent with Syk inhibition alone.
-
Possible Cause: Off-target effects. The observed phenotype might be due to the inhibition of one or more of this compound's off-target kinases, especially at higher concentrations of the inhibitor.
-
Solution 1: Dose-Response Analysis. Perform a detailed dose-response curve for the observed phenotype. On-target effects should generally occur at concentrations consistent with the IC50 for Syk, while off-target effects may only appear at higher concentrations.
-
Solution 2: Use a Structurally Unrelated Syk Inhibitor. Compare the phenotype induced by this compound with that of another potent and selective Syk inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Solution 3: Genetic Approaches. Use genetic tools like siRNA or CRISPR to specifically knock down Syk. If the phenotype of Syk knockdown matches the phenotype observed with this compound treatment, it provides strong evidence for an on-target effect.
-
Solution 4: Investigate Downstream Signaling of Off-Targets. If you suspect a specific off-target is involved (e.g., FLT3), analyze the phosphorylation status of its known downstream substrates.
-
Problem 3: High background signal or low signal-to-noise ratio in the kinase assay.
-
Possible Cause 1: Suboptimal Enzyme Concentration. Too much or too little enzyme can lead to a high background or a weak signal, respectively.
-
Solution: Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the linear range of the assay.
-
-
Possible Cause 2: Assay Buffer Composition. The components of the assay buffer, such as salt concentration and pH, can significantly impact enzyme activity.
-
Solution: Optimize the assay buffer conditions for the specific kinase being tested. Refer to the manufacturer's recommendations for the recombinant kinase.
-
Mandatory Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
HMPL-523 solubility and stability in DMSO
Technical Support Center: HMPL-523
This guide provides technical information and troubleshooting advice for researchers and scientists using this compound (Sovleplenib), focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro applications, DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1][2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply heat: Gently warming the solution to 60°C can aid in dissolution.[1]
-
Use sonication: Ultrasonic treatment can also help to dissolve the compound.[1][3]
Q3: How should I store a stock solution of this compound in DMSO?
Proper storage is crucial to maintain the stability and activity of this compound. Follow these guidelines for storing stock solutions in DMSO:
-
Short-term storage: Store at -20°C for up to one month.[1][2]
-
Long-term storage: For storage longer than one month, store at -80°C for up to six months or even a year.[1][2]
-
Avoid repeated freeze-thaw cycles: To prevent degradation, aliquot the stock solution into smaller, single-use volumes.[1][2]
Q4: What are the signs of this compound degradation in my DMSO stock solution?
While specific degradation products are not detailed, any of the following may indicate that your stock solution has degraded:
-
Precipitation: The appearance of solid material in a previously clear solution upon warming to room temperature.
-
Color change: Any noticeable change from its typical light yellow to yellow color in solid form.[1]
-
Reduced efficacy: A decrease in the expected biological activity in your experiments.
If you observe any of these signs, it is recommended to prepare a fresh stock solution.
Quantitative Data Summary
This compound Solubility in DMSO
The solubility of this compound in DMSO can vary slightly between batches and depending on the specific conditions used for dissolution.
| Parameter | Value | Notes |
| Solubility | 12 - 25 mg/mL | Use of fresh DMSO is critical.[1][2] |
| Molar Concentration | ~24.86 - 51.80 mM | Based on a molecular weight of 482.60 g/mol .[1][2] |
| Dissolution Aids | Ultrasonic, warming, heat to 60°C | These methods can enhance solubility.[1] |
This compound Stability in DMSO (Stock Solution)
| Storage Temperature | Storage Duration | Recommendations |
| -20°C | 1 month | Suitable for short-term storage.[1][2] |
| -80°C | 6 - 12 months | Recommended for long-term storage.[1][2] |
Experimental Protocols
Preparation of a 25 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C (optional)
-
Sonicator (optional)
Methodology:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Promote Dissolution:
-
Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[1] Store the aliquots according to the stability guidelines provided above (-20°C for short-term, -80°C for long-term).
Visualizations
This compound Mechanism of Action: Syk Signaling Pathway Inhibition
This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][3] Syk is a crucial mediator in the signaling pathways of various immune cells.[4][5] Upon activation of immunoreceptors like the B-cell receptor (BCR) or Fc receptors, Syk is recruited and activated, leading to the phosphorylation of downstream targets.[6][7] This initiates a cascade involving adaptor proteins and enzymes such as PLCγ and PI3K, ultimately activating transcription factors like NF-κB and NFAT, which drive cellular responses including cytokine production, proliferation, and phagocytosis.[4][8] this compound blocks this process by inhibiting the catalytic activity of Syk.
Caption: this compound inhibits the Syk signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sovleplenib | Syk | TargetMol [targetmol.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. pnas.org [pnas.org]
Technical Support Center: HMPL-523 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Western blot to analyze the effects of HMPL-523.
This compound Signaling Pathway
This compound, also known as Sovleplenib, is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5][6][7][8][9] Syk is a crucial component of B-cell receptor (BCR) signaling and is a therapeutic target in various B-cell lymphomas and autoimmune disorders.[1][3][7] Western blotting is a key application to assess the efficacy of this compound by measuring the phosphorylation status of Syk and its downstream targets.[8]
Caption: this compound inhibits Syk autophosphorylation, blocking downstream signaling.
Western Blot Experimental Protocol
A standard protocol for analyzing Syk phosphorylation is provided below. Optimization may be required for your specific cell line and experimental conditions.
1. Sample Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations and time points.
-
For suspension cells, pellet by centrifugation. For adherent cells, scrape into ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Sonicate the lysate to ensure complete lysis, especially for nuclear or DNA-binding proteins.[12][13]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane. For low molecular weight proteins, consider using a 0.2 µm pore size membrane.[12]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20). Note that for phosphoprotein detection, BSA is generally recommended.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Syk, anti-Syk) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
Troubleshooting Guide
Here are some common issues encountered during Western blotting for this compound and their potential solutions:
No or Weak Signal
| Potential Cause | Recommended Solution |
| Low abundance of target protein | Increase the amount of protein loaded per well.[16] Consider using immunoprecipitation to enrich for Syk. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[16] For larger proteins like Syk, you may need to optimize transfer time and voltage. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[17] |
| Inactive antibody | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[18] Use fresh antibody dilutions for each experiment.[18] |
| Presence of sodium azide in HRP-conjugated antibody buffer | Sodium azide inhibits HRP activity. Ensure your buffers are free of it.[18][19] |
| Insufficient exposure | Increase the exposure time during imaging.[19] |
High Background
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking agent.[15] Ensure the blocking agent is compatible with your antibodies.[18] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[16][18] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies.[16][18] |
| Membrane dried out | Ensure the membrane remains submerged in buffer during all incubation and washing steps.[18] |
| Contaminated buffers or equipment | Use fresh, filtered buffers and clean equipment.[15][19] |
Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration.[19] |
| Non-specific antibody binding | Use affinity-purified antibodies.[19] Consider performing a secondary antibody-only control to check for non-specific binding of the secondary antibody.[19] |
| Protein degradation | Always use fresh samples and keep them on ice.[12] Ensure protease and phosphatase inhibitors are included in the lysis buffer. |
| Splice variants or post-translational modifications | Check the literature for known isoforms or modifications of Syk that may result in bands of different molecular weights.[13][19] |
| Sample overloading | Reduce the amount of protein loaded onto the gel.[16][19] |
Western Blot Workflow Diagram
Caption: Standard workflow for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a decrease in Syk phosphorylation after treating with this compound. What could be the reason?
A1: Several factors could contribute to this:
-
This compound Concentration and Incubation Time: Ensure you are using an effective concentration of this compound and an appropriate incubation time. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivity to this compound.
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
-
Antibody Specificity: Verify that your anti-p-Syk antibody is specific for the phosphorylated form of the protein.
Q2: I am observing multiple bands for my Syk protein. What does this mean?
A2: Multiple bands for Syk could be due to:
-
Protein Isoforms: Syk may have different splice variants.[13][19]
-
Post-Translational Modifications: Other modifications besides phosphorylation can alter the protein's migration on the gel.[13][19]
-
Protein Degradation: Smaller bands could be degradation products. Ensure you are using protease inhibitors.[13]
-
Non-Specific Antibody Binding: Your antibody may be cross-reacting with other proteins. Try optimizing your antibody concentration and blocking conditions.[19]
Q3: My loading control (e.g., β-actin or GAPDH) is inconsistent across lanes.
A3: Inconsistent loading controls can be caused by:
-
Inaccurate Protein Quantification: Re-quantify your protein samples to ensure equal loading.
-
Pipetting Errors: Be precise when loading your samples onto the gel.
-
Uneven Protein Transfer: Ensure the transfer sandwich is assembled correctly without any air bubbles to facilitate even transfer.[12]
Q4: Can I reuse my primary antibody solution?
A4: While it is possible to reuse primary antibody solutions to save costs, it is generally recommended to use a fresh dilution for each experiment to ensure reproducibility and avoid a decrease in signal intensity over time.[18] If you do reuse your antibody, store it properly at 4°C and be aware that the effective concentration may decrease with each use.
References
- 1. This compound for Lymphoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 4. HUTCHMED - Our Pipeline [hutch-med.com]
- 5. Sovleplenib | Syk | TargetMol [targetmol.com]
- 6. drughunter.com [drughunter.com]
- 7. hutch-med.com [hutch-med.com]
- 8. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: HMPL-523 (Sovleplenib) Animal Studies
Disclaimer: This technical support center provides guidance based on publicly available information regarding HMPL-523 (sovleplenib). Notably, detailed quantitative data on adverse events from preclinical toxicology studies are not extensively published. The information provided herein is intended for guidance and should be supplemented by rigorous, study-specific safety and toxicity assessments.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to address potential issues researchers may encounter during animal studies with this compound.
| Question | Potential Cause & Troubleshooting/Monitoring |
| Q1: What are the potential on-target adverse effects to monitor in animal models treated with this compound? | Mechanism of Action: this compound is a selective inhibitor of spleen tyrosine kinase (Syk), a key component in the signaling pathways of various immune cells. Inhibition of Syk can lead to immunosuppression. Troubleshooting/Monitoring: - Increased susceptibility to infections: Monitor animals for signs of infection, such as lethargy, weight loss, ruffled fur, and opportunistic infections. Consider housing animals in a specific-pathogen-free (SPF) environment. - Hematological effects: As Syk is involved in hematopoiesis, monitor for changes in blood cell counts. Conduct complete blood counts (CBCs) at baseline and throughout the study. Neutropenia has been observed in clinical trials.[1] |
| Q2: What are the potential off-target adverse effects of this compound? | Off-Target Kinase Inhibition: While this compound is a selective Syk inhibitor, high doses may lead to off-target effects. Troubleshooting/Monitoring: - Gastrointestinal issues: Monitor for signs of diarrhea, vomiting, or changes in stool consistency. Ensure animals have adequate hydration. - Cardiovascular effects: While not prominently reported for this compound, some kinase inhibitors can have cardiovascular effects. Monitor for changes in heart rate or blood pressure, especially in longer-term studies or at higher doses. - Metabolic changes: Increases in blood lactate dehydrogenase have been reported in clinical studies.[2] Monitor relevant blood chemistry parameters. |
| Q3: How can I manage variability in drug exposure between animals? | Formulation and Dosing Technique: Inconsistent drug exposure can lead to variable efficacy and toxicity. Troubleshooting/Monitoring: - Formulation: Ensure the dosing formulation is a homogenous and stable suspension. Vortex the bulk formulation before each dose administration. Consider using a surfactant like Tween 80 to improve solubility and stability. - Dosing Accuracy: Use precise oral gavage techniques to ensure accurate dosing. Verify the dose volume for each animal based on its most recent body weight. |
| Q4: What should I do if an animal shows signs of severe toxicity? | Study Protocol and Veterinary Consultation: A clear protocol for managing toxicity is essential. Troubleshooting/Monitoring: - Dose Reduction/Interruption: Your study protocol should have predefined criteria for dose reduction or temporary cessation of treatment if severe adverse events are observed. - Supportive Care: Provide supportive care as recommended by a veterinarian. This may include fluid therapy, nutritional support, or analgesics. - Euthanasia Criteria: Establish clear humane endpoints for the study to prevent unnecessary suffering. |
Summary of Preclinical Efficacy Data
While specific adverse event data is limited, the following table summarizes the reported preclinical efficacy of this compound in various animal models of autoimmune disease. Researchers can use this as a reference for expected therapeutic outcomes.
| Animal Model | Disease | Key Efficacy Findings | Reference |
| Murine Model | Immune Thrombocytopenia (ITP) | Dose-dependent increase in platelet counts. | [3] |
| Murine Model | Autoimmune Hemolytic Anemia (AIHA) | Amelioration of anemia. | [3] |
| Murine Model | Chronic Graft-versus-Host Disease (cGVHD) | Reduction in disease severity. | [3] |
| Rat Model | Collagen-Induced Arthritis (CIA) | Dose-dependent reduction in arthritis scores and joint inflammation. | [3] |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction in various immune cells. Upon activation of receptors like the B-cell receptor (BCR) or Fc receptors (FcRs), Syk initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and cytokine release. This compound acts by inhibiting the kinase activity of Syk, thereby blocking these downstream signaling events.
Caption: this compound (Sovleplenib) inhibits the Syk signaling pathway.
General Workflow for this compound Animal Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of autoimmune disease.
Caption: General experimental workflow for this compound animal studies.
Experimental Protocols
In Vivo Efficacy in a Rat Model of Collagen-Induced Arthritis (CIA)
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of CIA.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound (sovleplenib)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of CII in CFA.
-
On day 7, administer a booster immunization with an emulsion of CII in IFA.
-
-
Treatment:
-
Randomize rats into treatment groups (e.g., vehicle control, this compound at various doses).
-
Begin daily oral administration of this compound or vehicle control from day 0 or day 7 and continue for a specified duration (e.g., 21 days).
-
-
Assessment of Arthritis:
-
Monitor animals daily for the onset and severity of arthritis.
-
Record clinical scores based on paw swelling, erythema, and joint rigidity (e.g., on a scale of 0-4 per paw).
-
Measure paw thickness using a digital caliper at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., cytokines, anti-CII antibodies).
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
In Vitro Syk Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the Syk enzyme.
Materials:
-
Recombinant human Syk enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant Syk enzyme, the Poly(Glu, Tyr) peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP produced, is measured using a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
HMPL-523 Dose-Escalation Study: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the dose-escalation study design for HMPL-523 (Sovleplenib), a potent and selective spleen tyrosine kinase (Syk) inhibitor. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the successful execution of similar studies.
Experimental Protocols
The dose-escalation studies for this compound have primarily followed a conventional or modified 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). These studies are typically conducted in patients with relapsed or refractory hematologic malignancies or immune thrombocytopenia (ITP).
A typical dose-escalation protocol involves the following stages:
-
Patient Enrollment : Recruit a cohort of 3 patients for the initial dose level.
-
Dosing : Administer this compound orally at the starting dose, either once daily (QD) or twice daily (BID), for a 28-day cycle.[1][2]
-
DLT Observation : Monitor patients for dose-limiting toxicities (DLTs) during the first 28-day cycle.[2]
-
Dose Escalation Decision :
-
If 0 out of 3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.
-
If 1 out of 3 patients experiences a DLT, expand the current cohort to 6 patients.
-
If only 1 out of 6 patients experiences a DLT, escalate to the next dose level.
-
If 2 or more out of 6 patients experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.
-
-
If 2 or more out of 3 patients experience a DLT, the MTD has been exceeded, and the previous dose level is declared the MTD.
-
-
MTD and RP2D Determination : The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT. The RP2D is then selected based on the MTD and overall safety, pharmacokinetic, and pharmacodynamic data.
A modified 3+3 design has also been utilized, where the initial cohort may consist of a single patient. If no significant toxicity is observed, the study proceeds with the standard 3+3 design at the next dose level.[2]
Data Presentation
The following tables summarize the dose-escalation cohorts from various clinical trials of this compound.
Table 1: Dose-Escalation Cohorts in Hematologic Malignancies
| Dose Level | Dosing Schedule | Number of Patients |
| 100 mg | Once Daily (QD) | 3-6 |
| 200 mg | Once Daily (QD) | 3-6 |
| 400 mg | Once Daily (QD) | 3-6 |
| 600 mg | Once Daily (QD) | 3-6 |
| 800 mg | Once Daily (QD) | 3-6 |
| 1000 mg | Once Daily (QD) | 3-6 |
| 300 mg | Twice Daily (BID) | 3-6 |
| 400 mg | Twice Daily (BID) | 3-6 |
Data sourced from a study in patients with relapsed or refractory hematologic malignancies.[1]
Table 2: Dose-Escalation Cohorts in Immune Thrombocytopenia (ITP) - Study 1
| Dose Level | Dosing Schedule | Number of Patients |
| 100 mg | Once Daily (QD) | 6 |
| 200 mg | Once Daily (QD) | 6 |
| 300 mg | Once Daily (QD) | 16 |
| 400 mg | Once Daily (QD) | 6 |
Data from a randomized, double-blind, placebo-controlled, phase 1b/2 study in China.[3]
Table 3: Dose-Escalation Cohorts in Immune Thrombocytopenia (ITP) - Study 2
| Dose Level | Dosing Schedule |
| 300 mg | Once Daily (QD) |
| 400 mg | Once Daily (QD) |
| 500 mg | Once Daily (QD) |
Data from a Phase 1b, open-label, multicenter study.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers might encounter during their experiments.
Question: What are the common dose-limiting toxicities (DLTs) observed with this compound?
Answer: The provided search results do not specify the exact DLTs observed. However, in a phase 3 study for ITP, frequent treatment-emergent adverse events (TEAEs) of grade 3 or higher included decreased platelet count, decreased neutrophil count, and hypertension.[5] Researchers should closely monitor hematologic parameters and blood pressure.
Question: How is the starting dose for the dose-escalation study determined?
Answer: The starting dose is typically determined based on preclinical toxicology studies in animals. For the study in lymphoma, the starting dose was 100 mg once daily.[2]
Question: What is the definition of a treatment cycle?
Answer: A cycle of study treatment is defined as 28 days of continuous dosing.[1][2]
Question: What are the key inclusion criteria for patients in these studies?
Answer: Eligibility criteria vary by indication. For ITP studies, patients are typically adults (18-75 years) with a confirmed diagnosis for at least 3-6 months who have had an insufficient response to at least one prior therapy.[3][4][5][6] For hematologic malignancies, patients generally have relapsed or refractory disease.[1] An ECOG performance status of 0-1 is also a common requirement.[5][6]
Question: What is the mechanism of action of this compound?
Answer: this compound, also known as Sovleplenib, is a highly potent and selective inhibitor of spleen tyrosine kinase (Syk).[7][8] Syk is a key component in the B-cell receptor signaling pathway and is involved in the signal transduction of immune cells.[9][10] Its inhibition is a therapeutic approach for autoimmune diseases and B-cell malignancies.[9]
Mandatory Visualization
The following diagrams illustrate the experimental workflow of the 3+3 dose-escalation design and the signaling pathway of this compound's target, Syk.
Caption: Workflow of a 3+3 Dose-Escalation Study.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Sovleplenib (this compound), a novel Syk inhibitor, for patients with primary immune thrombocytopenia in China: a randomised, double-blind, placebo-controlled, phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Efficacy and safety of sovleplenib (this compound) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
Navigating HMPL-523 Pharmacokinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for interpreting pharmacokinetics (PK) data of HMPL-523 (sovleplenib), a selective inhibitor of spleen tyrosine kinase (Syk).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance to its pharmacokinetics?
A1: this compound is an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for the survival and proliferation of various B-cell lymphomas.[2][4] By inhibiting Syk, this compound disrupts this signaling cascade, leading to anti-tumor activity.[2] Understanding this mechanism is crucial as the drug's concentration in the plasma needs to be maintained at a level sufficient to inhibit Syk effectively. The pharmacokinetic profile of this compound, therefore, directly influences its pharmacodynamic effect.
Q2: What are the key pharmacokinetic parameters of this compound observed in clinical trials?
A2: Clinical studies in patients with relapsed/refractory B-cell lymphomas and immune thrombocytopenia (ITP) have characterized the pharmacokinetic profile of this compound. Key parameters are summarized in the tables below.
Q3: How is this compound administered in clinical studies, and what are the typical dose ranges?
A3: In clinical trials, this compound is administered orally as a once-daily (QD) dose.[5] Dose-escalation studies have explored a range from 100 mg to 800 mg.[6] The recommended Phase 2 dose (RP2D) in some studies for ITP has been determined to be 300mg QD.[7]
Q4: Are there any known drug-drug interactions with this compound?
A4: While specific drug-drug interaction studies for this compound are not detailed in the provided search results, it is a critical consideration for any small molecule inhibitor. Researchers should consider the potential for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes, as these are common metabolic pathways for many drugs. Standard in vitro and clinical studies are typically conducted to assess this risk during drug development.
Troubleshooting Guide
Issue: High variability in pharmacokinetic parameters observed between study subjects.
Possible Causes and Solutions:
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes (e.g., CYPs) or transporters can lead to inter-individual variability.
-
Recommendation: Genotype subjects for relevant polymorphisms if significant variability is consistently observed.
-
-
Food Effects: The absorption of orally administered drugs can be influenced by food.
-
Recommendation: Standardize food intake protocols during pharmacokinetic sampling periods. Ascertain whether this compound should be taken in a fed or fasted state.
-
-
Adherence to Protocol: Deviations from the prescribed dosing regimen will directly impact PK results.
-
Recommendation: Implement robust procedures to monitor and confirm patient adherence.
-
-
Concomitant Medications: Co-administration of other drugs could alter the absorption, distribution, metabolism, or excretion (ADME) of this compound.
-
Recommendation: Maintain a detailed and accurate record of all concomitant medications for each subject and analyze for potential interactions.
-
Issue: Discrepancy between expected and observed plasma concentrations.
Possible Causes and Solutions:
-
Bioanalytical Method Issues: Problems with the assay used to measure plasma concentrations can lead to inaccurate results.
-
Recommendation: Re-validate the bioanalytical method, including checks for linearity, accuracy, precision, and stability. Ensure proper sample collection, processing, and storage procedures are followed.
-
-
Incorrect Dosing: Errors in dose administration will directly affect plasma levels.
-
Recommendation: Verify the dose administered and the dosing history of the subject.
-
-
Sample Integrity: Improper handling or storage of plasma samples can lead to degradation of the analyte.
-
Recommendation: Review sample handling and storage protocols. Conduct stability tests of this compound in plasma under various conditions.
-
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Patients with B-Cell Lymphomas
| Dose | Cmax (ng/mL) | AUCtau (h*ng/mL) | Tmax (h) | T1/2 (h) |
| 200 mg QD | Data not specified | Data not specified | Data not specified | 7-15 |
| 400 mg QD | Data not specified | Data not specified | Data not specified | 7-15 |
| 600 mg QD | ~300 | ~4,000 | Data not specified | 7-15 |
| 800 mg QD | Data not specified | Data not specified | Data not specified | 7-15 |
Data from a Phase 1 study in patients with relapsed/refractory B-cell lymphomas. Exposures increased with the increase in dose from 200 mg QD to 800 mg QD.[4]
Table 2: Pharmacokinetic Parameters of this compound in Patients with Immune Thrombocytopenia (ITP)
| Dose | Cmax | AUCtau | Tmax (h) | T1/2 (h) |
| 100-400 mg QD | Dose-proportional increase | Dose-proportional increase | 4 (median) | 11-13 (mean) |
Data from a Phase 1b study in adult patients with primary ITP. The exposure of this compound (Cmax and AUCtau) in plasma increased dose-proportionally at doses of 100-400mg QD.
Experimental Protocols
Protocol 1: Pharmacokinetic Blood Sampling in a Clinical Setting
This is a generalized protocol based on typical Phase 1 clinical trial designs for oral small molecule inhibitors. For specific details, refer to the relevant clinical trial protocols (e.g., NCT02857998, NCT03951623).
-
Subject Preparation: Subjects should adhere to any fasting or dietary restrictions as specified in the study protocol prior to drug administration and blood sampling.
-
Dose Administration: this compound is administered orally with a standardized volume of water. The exact time of administration is recorded.
-
Blood Sampling:
-
Venous blood samples (typically 3-5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling time points are critical and should be strictly followed. A typical schedule for a single-dose PK study might include: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
For steady-state pharmacokinetics, trough concentrations (Cmin,ss) are measured immediately before the next dose, and peak concentrations (Cmax,ss) are typically measured 2-4 hours post-dose.[8]
-
-
Sample Processing:
-
Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
The resulting plasma is transferred to labeled cryovials and stored frozen at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10][11]
-
Pharmacokinetic Analysis:
-
PK parameters (Cmax, Tmax, AUC, T1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
For dose-proportionality assessment, parameters are evaluated across different dose levels.
-
Mandatory Visualizations
Caption: General workflow for this compound pharmacokinetic analysis.
Caption: this compound inhibits the Syk signaling pathway.
References
- 1. KEGG PATHWAY: B cell receptor signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. HUTCHMED - Chi-Med Initiates a Phase I Trial of this compound in Patients with Immune Thrombocytopenia (ITP) in China [hutch-med.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov:443]
- 6. researchgate.net [researchgate.net]
- 7. HUTCHMED - HUTCHMED Highlights this compound Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Novel LC-MS/MS method for the determination of selumetinib (AZD6244) in whole blood collected with volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
potential resistance mechanisms to HMPL-523
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to HMPL-523 (sovleplenib), a novel spleen tyrosine kinase (Syk) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as sovleplenib, is an orally available, selective inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a crucial component of the B-cell receptor (BCR) signaling pathway and also plays a role in Fc receptor (FcR) signaling in various immune cells.[4][5][6] By inhibiting Syk, this compound disrupts these signaling cascades, which are implicated in the pathogenesis of several B-cell malignancies and autoimmune disorders.[7][8] this compound has an IC50 of 25 nM for Syk.[1] It is currently being investigated in clinical trials for conditions such as immune thrombocytopenia (ITP) and various lymphomas.[7][8][9][10]
Q2: Have any resistance mechanisms to this compound been clinically identified?
As of the latest available information from ongoing clinical trials, specific clinical resistance mechanisms to this compound have not been formally reported. Clinical trials for this compound are ongoing, and data on acquired resistance in patients is still emerging.[7][9][11] Many patients with chronic diseases like ITP may develop resistance or relapse to available treatments, highlighting the need for novel therapies like this compound.[2][5][6]
Q3: What are the potential or theoretical resistance mechanisms to this compound based on its target (Syk)?
While specific data on this compound is limited, research on other Syk inhibitors, particularly in the context of hematological malignancies like acute myeloid leukemia (AML), has identified potential resistance mechanisms. The most prominent mechanism is the activation of bypass signaling pathways that circumvent the need for Syk activity.
One of the major identified mechanisms of resistance to Syk inhibitors is the activation of the RAS/MAPK/ERK signaling pathway .[12][13][14] Studies have shown that both innate and acquired resistance to Syk inhibitors can be conferred by mutations or other alterations that lead to the hyperactivation of this pathway.[12][13]
Another potential, though less directly substantiated mechanism for this compound, could involve the interplay between Syk and other tyrosine kinases. For instance, in chronic myeloid leukemia (CML), an interplay between Lyn and Syk has been observed in mediating resistance to nilotinib, suggesting that complex kinase signaling networks could contribute to bypassing Syk inhibition.[15]
Troubleshooting Guide for In Vitro Experiments
This guide is designed to help researchers troubleshoot experiments where cells are showing reduced sensitivity or acquired resistance to this compound.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Gradual loss of this compound efficacy in long-term cell culture. | Acquired resistance through activation of bypass pathways. | 1. Western Blot Analysis: Probe for phosphorylated levels of key downstream effectors of the RAS/MAPK pathway (e.g., p-MEK, p-ERK). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive parental cells would suggest pathway activation. 2. Genetic Sequencing: Sequence key genes in the RAS/MAPK pathway (e.g., KRAS, NRAS, BRAF) to identify potential activating mutations in the resistant cell lines. 3. Combination Therapy: Test the synergistic effect of combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor to see if sensitivity can be restored.[13][14] |
| Certain cell lines exhibit innate resistance to this compound. | Pre-existing activation of the RAS/MAPK/ERK pathway. | 1. Baseline Pathway Activity: Before initiating this compound treatment, perform a baseline assessment of the RAS/MAPK pathway activity (p-MEK, p-ERK) in your panel of cell lines. 2. Correlate with IC50: Correlate the baseline pathway activation with the determined IC50 values for this compound. A positive correlation would suggest that innate activation of this pathway contributes to resistance. |
| Cross-resistance to other Syk inhibitors is observed. | A common resistance mechanism is affecting the target class. | 1. Test Structurally Different Syk Inhibitors: If possible, test other Syk inhibitors to confirm class-wide resistance. 2. Investigate Downstream Signaling: Focus on elucidating the downstream signaling events that are independent of Syk in the resistant cells. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from studies on generating resistance to other kinase inhibitors.[12]
-
Cell Line Selection: Start with a sensitive parental cell line (e.g., a lymphoma cell line known to be dependent on BCR signaling).
-
Dose Escalation: Culture the cells in the presence of this compound at a concentration slightly below the IC50.
-
Gradual Increase: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
Chronic Treatment: Maintain the cells in a high concentration of this compound (e.g., 5-10 times the initial IC50) for several months to select for a stably resistant population.
-
Validation: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 of the resistant line to the parental line. Also, test for cross-resistance to other Syk inhibitors.
Protocol 2: Western Blot for RAS/MAPK Pathway Activation
-
Cell Lysis: Lyse both sensitive parental and this compound resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action via Syk inhibition in the BCR pathway.
Caption: Upregulation of the RAS/MAPK pathway as a bypass resistance mechanism.
Caption: Workflow for investigating acquired resistance to this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 6. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]
- 7. HUTCHMED - HUTCHMED Initiates ESLIM-01, a Phase III Trial of this compound in Patients with Immune Thrombocytopenia in China [hutch-med.com]
- 8. HUTCHMED - HUTCHMED Highlights this compound Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. drughunter.com [drughunter.com]
- 11. Efficacy and safety of sovleplenib (this compound) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 14. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Syk Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the oral bioavailability of Spleen Tyrosine Kinase (Syk) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Spleen Tyrosine Kinase (Syk) and why is it a therapeutic target?
A1: Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase essential for signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1][2] It plays a crucial role in mediating inflammatory responses by relaying signals from immune cell receptors like the B-cell receptor (BCR) and Fc receptors.[2][3] Dysregulation of Syk signaling is implicated in autoimmune diseases and hematological malignancies, making it an attractive target for therapeutic inhibitors.[3][4]
Q2: What are the primary challenges affecting the oral bioavailability of Syk inhibitors?
A2: Like many kinase inhibitors, Syk inhibitors are often large, lipophilic molecules that fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility and/or low membrane permeability.[5][6][7] These properties can lead to low dissolution rates in the gastrointestinal tract and limited absorption, resulting in low and variable oral bioavailability.[6][7] For example, the active metabolite of fostamatinib has low aqueous solubility, a challenge that was overcome by developing it as a prodrug.[8] Similarly, entospletinib's absorption is likely limited by its solubility.[9][10]
Q3: What are common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like Syk inhibitors?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds.[5][6] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.[5][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix can improve solubility and dissolution.[5][11] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[5]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption by forming microemulsions in the GI tract.[5][6]
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in the body is a proven approach.[6] Fostamatinib is a successful example, being a prodrug of the active moiety R406.[8][12]
Q4: How should I interpret data from a Caco-2 permeability assay?
A4: The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[13][14] The primary output is the apparent permeability coefficient (Papp). Compounds can be classified as having low, medium, or high permeability based on their Papp values, often by comparing them to reference compounds with known human absorption rates.[15] Additionally, by measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated.[16] An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[15][16]
Q5: What animal models are typically used for in vivo pharmacokinetic (PK) studies?
A5: Rodent models, particularly mice and rats, are standardly used for in vivo PK studies in preclinical drug development.[17][18][19] These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism and for predicting human pharmacokinetics.[19][20] Data from these models help determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t½), and overall bioavailability (F%).[21]
Troubleshooting Guides
This section addresses common issues encountered during the development of orally bioavailable Syk inhibitors.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Next Steps |
| Q: High in vitro potency, but low or undetectable plasma exposure after oral dosing. | 1. Poor aqueous solubility: The compound is not dissolving in gastrointestinal fluids. 2. Low permeability: The compound is not crossing the intestinal wall. 3. High first-pass metabolism: The compound is being rapidly metabolized in the gut wall or liver before reaching systemic circulation. | 1. Assess Solubility: Perform kinetic or thermodynamic solubility assays in simulated gastric and intestinal fluids. 2. Assess Permeability: Conduct a Caco-2 permeability assay (see Protocol 2). 3. Investigate Metabolism: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. |
| Q: My compound has very low aqueous solubility (<10 µg/mL). What should I try first? | The crystalline form of the drug is too stable, preventing dissolution. | 1. Formulation Approaches: Screen enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based systems (e.g., SEDDS) to improve dissolution.[5][11] 2. Particle Size Reduction: Evaluate micronization or nanosizing to increase the surface area for dissolution.[5] 3. Prodrug Strategy: Consider synthesizing a more soluble phosphate or amino acid prodrug. Fostamatinib is a phosphate prodrug of the active Syk inhibitor R406.[22][23] |
| Q: Solubility is acceptable, but the Caco-2 assay shows low permeability and/or a high efflux ratio (>2). | 1. Active Efflux: The compound is likely a substrate for an efflux transporter, such as P-gp or BCRP, which pumps it back into the intestinal lumen.[16] 2. Poor Passive Permeability: The molecule's physicochemical properties (e.g., high polarity, large size) may hinder its ability to passively diffuse across the cell membrane. | 1. Confirm Efflux: Repeat the Caco-2 assay in the presence of known P-gp or BCRP inhibitors (e.g., verapamil). A significant increase in permeability confirms efflux.[16] 2. Structural Modification: If efflux is the primary issue, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates. 3. Permeability Enhancers: Explore co-formulation with excipients known to inhibit efflux transporters, though this can be a complex strategy. |
| Q: In vivo PK study in rats shows a low Cmax and short half-life after oral dosing. | 1. Rapid Metabolism: The compound may be undergoing rapid Phase I or Phase II metabolism. 2. Poor Absorption: This could still be a result of low solubility or permeability issues not fully captured by in vitro models. | 1. IV Dosing PK: Conduct a PK study with intravenous administration in the same species to determine absolute bioavailability and clearance rate. A high clearance rate suggests rapid metabolism. 2. Metabolite Identification: Analyze plasma and urine samples to identify major metabolites. This can guide medicinal chemistry efforts to block metabolic "hot spots." 3. Re-evaluate Formulation: The formulation used in the PK study may not be optimal. Test alternative, more advanced formulations. |
Quantitative Data Summary
The table below summarizes key pharmacokinetic parameters for selected Syk inhibitors, highlighting the challenges and successes in achieving oral bioavailability.
| Compound | Description | Oral Bioavailability (F%) | Tmax (hours) | Half-life (t½, hours) | Key Formulation/Property Notes |
| Fostamatinib (Prodrug) | An orally available prodrug of the active metabolite R406.[12][22] | 55% (for active metabolite R406)[24][25] | ~1.5[12][25] | ~15 (for R406)[8][12] | Prodrug strategy successfully overcomes the low aqueous solubility of R406.[8] Food increases exposure (AUC) by 23%.[12] |
| Entospletinib | A selective, orally bioavailable Syk inhibitor.[26] | Moderate to high (in rat and dog)[26][27] | ~2-3[9] | 9-15[9][10] | Absorption is likely limited by solubility at higher doses (≥600 mg).[9][10] Shows good bidirectional permeability in Caco-2 assays.[26][27] |
| Cerdulatinib | A dual inhibitor of Syk and JAK kinases.[28] | Favorable PK profile supporting once-daily dosing.[29] | ~2[29] | ~12[29] | Dose-proportional increases in exposure were observed at lower doses (15-30 mg).[29] Achieves target inhibitory concentrations at tolerated oral doses.[28][30] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Syk signaling pathway upon immune receptor activation and point of therapeutic inhibition.
Caption: Experimental workflow for assessing and improving the oral bioavailability of a Syk inhibitor.
Caption: A logical troubleshooting flowchart for diagnosing the cause of low oral bioavailability.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a Syk inhibitor in a buffer solution, simulating physiological pH.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM. This initiates precipitation.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated compound.
-
Sample Analysis: Carefully transfer a known volume of the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in PBS/DMSO.
-
Calculation: The measured concentration in the supernatant represents the kinetic solubility of the compound.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a Syk inhibitor using the Caco-2 cell monolayer model.[13][14]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell filter supports for approximately 21 days until they form a differentiated and polarized monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[31]
-
Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.
-
Assay Initiation (A-to-B):
-
To assess apical-to-basolateral (A-to-B) transport, add the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (B-to-A):
-
To assess basolateral-to-apical (B-to-A) transport and identify active efflux, add the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[15]
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 is indicative of active efflux.[16]
-
Protocol 3: Rodent Pharmacokinetic (PK) Study via Oral Gavage
Objective: To determine the key pharmacokinetic parameters of a Syk inhibitor in a rodent model (e.g., mouse or rat) following oral administration.[17][18]
Methodology:
-
Animal Acclimation: Acclimate the animals (e.g., male Sprague-Dawley rats) to the facility for at least 3-5 days prior to the study.
-
Formulation Preparation: Prepare the dosing formulation by suspending or dissolving the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Dosing: Fast the animals overnight (with access to water). Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Alternatively, use a serial bleeding protocol if feasible.[17]
-
Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation and store frozen at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the Syk inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life (t½).[20] If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. protocols.io [protocols.io]
- 22. Fostamatinib - Wikipedia [en.wikipedia.org]
- 23. tavalisse.com [tavalisse.com]
- 24. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Diary [formulationdiary.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. ashpublications.org [ashpublications.org]
- 29. ascopubs.org [ascopubs.org]
- 30. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Minimizing HMPL-523 Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to anticipate and mitigate potential toxicities associated with the Spleen Tyrosine Kinase (Syk) inhibitor, HMPL-523 (sovleplenib), in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as sovleplenib, is a highly potent and selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a crucial mediator of signal transduction downstream of various receptors in immune cells, including the B-cell receptor (BCR) and Fc receptors.[3] By inhibiting Syk, this compound can modulate immune responses, making it a therapeutic candidate for autoimmune diseases and certain hematological malignancies.[3]
Q2: What are the potential on-target and off-target toxicities of Syk inhibitors like this compound in preclinical models?
A2: While this compound is designed to be a selective Syk inhibitor, it's important to monitor for both on-target and potential off-target toxicities.
-
On-target toxicities may arise from the intended pharmacological effect of Syk inhibition. Since Syk is involved in immune cell function, potential on-target effects could include immunosuppression, leading to an increased susceptibility to infections. Monitoring for signs of infection and changes in immune cell populations is advisable.
-
Off-target toxicities can occur if this compound interacts with other kinases or cellular targets. For the broader class of kinase inhibitors, common off-target effects include cardiovascular, hepatic, and gastrointestinal toxicities.[4] For instance, the first-generation Syk inhibitor fostamatinib has been associated with hypertension, potentially due to off-target inhibition of VEGFR2.[5] Although this compound is highly selective, careful monitoring of cardiovascular parameters and liver function is a prudent measure in preclinical safety studies.
Q3: What are the reported clinical adverse events for this compound that might be relevant to preclinical studies?
A3: Clinical trials of this compound (sovleplenib) have reported treatment-emergent adverse events (TEAEs). While direct translation from human to animal models is not always linear, these findings can guide areas of focus in preclinical monitoring. Commonly reported TEAEs in clinical studies include increased blood lactate dehydrogenase, hematuria, urinary tract infections, neutropenia, and hypertension.[6][7]
Troubleshooting Guides
Issue 1: Observation of Hypertension in Animal Models
-
Potential Cause: While this compound is highly selective for Syk, off-target effects on kinases involved in blood pressure regulation, such as VEGFR2, could be a possibility, as seen with less selective Syk inhibitors.[5]
-
Troubleshooting & Mitigation Strategies:
-
Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring using telemetry or tail-cuff methods in rodent models.
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the dose range at which hypertension occurs and to establish a therapeutic window.
-
Kinase Selectivity Profiling: If hypertension is a persistent issue, consider in vitro kinase profiling of this compound against a panel of kinases known to be involved in cardiovascular function to confirm its selectivity.
-
Supportive Care: Ensure animals have free access to water and a stress-free environment, as stress can exacerbate hypertension.
-
Issue 2: Signs of Hepatotoxicity (Elevated Liver Enzymes)
-
Potential Cause: Drug-induced liver injury can be a concern with small molecule inhibitors. This can result from the accumulation of the parent drug or its metabolites in the liver, leading to cellular stress and damage. Fostamatinib, another Syk inhibitor, has been associated with serum aminotransferase elevations.[8]
-
Troubleshooting & Mitigation Strategies:
-
Liver Function Monitoring: Routinely monitor serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin at baseline and throughout the study.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of liver tissues to look for signs of necrosis, inflammation, or other abnormalities.
-
Dose Adjustment: If significant and dose-dependent elevations in liver enzymes are observed, consider dose reduction or fractionation (e.g., splitting the daily dose) to reduce peak plasma concentrations.
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in the study species to understand its absorption, distribution, metabolism, and excretion, which can provide insights into potential liver exposure.
-
Issue 3: Evidence of Immunosuppression or Increased Infections
-
Potential Cause: As an inhibitor of a key immune signaling molecule, this compound's on-target pharmacology may lead to a degree of immunosuppression.
-
Troubleshooting & Mitigation Strategies:
-
Aseptic Technique: Maintain strict aseptic techniques during all procedures to minimize the risk of opportunistic infections.
-
Prophylactic Antibiotics: In long-term studies, and if scientifically justified, the use of broad-spectrum antibiotics in the drinking water can be considered to prevent bacterial infections. This should be carefully evaluated as it can impact the gut microbiome and potentially the study outcome.
-
Immune System Monitoring: Monitor complete blood counts (CBCs) with differentials to track changes in immune cell populations (e.g., neutrophils, lymphocytes).
-
Challenge Models: If the degree of immunosuppression is a key question, consider incorporating immune challenge models (e.g., with lipopolysaccharide) to functionally assess the immune response.
-
Quantitative Data Summary
Table 1: this compound (Sovleplenib) In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (µM) |
| SYK | 0.025 |
| FLT3 | 0.063 |
| KDR | 0.390 |
| LYN | 0.921 |
| FGFR2 | 3.214 |
| AUR A | 3.969 |
| Source: MedChemExpress[1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Toxicity in Rodents
-
Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Group Allocation: Assign animals to vehicle control and multiple this compound dose groups.
-
Blood Pressure Measurement:
-
Telemetry (Gold Standard): Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and activity. Allow for a recovery period before dosing.
-
Tail-Cuff Plethysmography (Non-invasive): Acclimate animals to the restraining device for several days before starting measurements to minimize stress-induced hypertension.
-
-
Dosing: Administer this compound orally at the desired doses for the specified study duration.
-
Data Collection: Record blood pressure and heart rate at baseline and at regular intervals post-dosing.
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., cardiac troponins) and harvest hearts for histopathological examination.
Protocol 2: Assessment of Hepatotoxicity in Rodents
-
Animal Model: Use Sprague-Dawley rats or C57BL/6 mice.
-
Group Allocation: Assign animals to vehicle control and multiple this compound dose groups.
-
Dosing: Administer this compound orally daily for the intended study duration (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in activity, ruffled fur).
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study.
-
-
Biochemical Analysis: Analyze serum samples for liver function markers: ALT, AST, ALP, and total bilirubin.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound-induced toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 3. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sovleplenib (this compound), a novel Syk inhibitor, for patients with primary immune thrombocytopenia in China: a randomised, double-blind, placebo-controlled, phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HUTCHMED - HUTCHMED Highlights this compound Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 8. Fostamatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HMPL-523 (Sovleplenib) and Fostamatinib for Immune Thrombocytopenia (ITP)
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Syk Inhibitors in ITP Models
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the destruction of platelets, leading to an increased risk of bleeding. A key therapeutic target in ITP is the Spleen Tyrosine Kinase (Syk), a critical component in the signaling pathway that leads to platelet destruction. This guide provides a detailed comparison of two oral Syk inhibitors: HMPL-523 (sovleplenib) and fostamatinib, focusing on their performance in ITP models based on available clinical data.
Mechanism of Action: Targeting the Syk Pathway
Both this compound and fostamatinib are inhibitors of Spleen Tyrosine Kinase (Syk).[1][2] In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This process is mediated by the Fc gamma receptor (FcγR) on macrophages. Upon engagement of FcγR by antibody-coated platelets, Syk is activated, initiating a signaling cascade that leads to phagocytosis and ultimately, platelet clearance. By inhibiting Syk, this compound and fostamatinib block this crucial step in the pathogenic mechanism of ITP, thereby preventing platelet destruction and increasing platelet counts.
References
A Comparative Analysis of Sovleplenib and Other Selective Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (Syk) has emerged as a pivotal therapeutic target in the treatment of various autoimmune disorders and hematological malignancies. As a non-receptor tyrosine kinase, Syk plays a crucial role in the signal transduction pathways of immune cells.[1][2] Its inhibition offers a promising therapeutic strategy for a range of B-cell driven and autoimmune diseases.[3][4] This guide provides an objective comparison of sovleplenib (HMPL-523), a novel and selective Syk inhibitor, with other prominent selective Syk inhibitors, including fostamatinib (and its active metabolite R406), entospletinib, and lanraplenib.[1] The comparison focuses on biochemical potency, kinase selectivity, and clinical efficacy, supported by experimental data and methodologies.
Biochemical Potency and Selectivity
The in vitro potency and selectivity of Syk inhibitors are critical determinants of their therapeutic efficacy and potential for off-target effects.[1] The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: Comparison of In Vitro Potency (IC50) of Selective Syk Inhibitors
| Inhibitor | Syk IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference |
| Sovleplenib | 25 | FLT3: 63, KDR: 390, LYN: 921 | [1][5] |
| Fostamatinib (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50 | [1] |
| Entospletinib | 7.7 | Highly selective with >13-fold selectivity over other kinases | [1] |
| Lanraplenib | 9.5 | Highly selective | [1] |
| TAK-659 | - | Dual SYK/FLT3 inhibitor | [6][7] |
| Cevidoplenib | - | Highly potent and selective | [8][9] |
Lower IC50 values indicate higher potency.
Sovleplenib demonstrates a favorable selectivity profile, particularly when compared to the active metabolite of fostamatinib, R406.[1][10] R406 exhibits potent inhibition of other kinases such as KDR and RET, which has been associated with adverse effects like hypertension.[4][11] Entospletinib and lanraplenib also show high selectivity for Syk.[1] TAK-659 is a dual inhibitor of both Syk and FMS-like tyrosine kinase 3 (FLT3).[6][7]
Clinical Efficacy in Immune Thrombocytopenia (ITP)
Sovleplenib and fostamatinib have undergone Phase 3 clinical trials for the treatment of primary immune thrombocytopenia (ITP), an autoimmune disorder characterized by the destruction of platelets.[1][12] The efficacy of these inhibitors is a key point of comparison.
Table 2: Comparison of Clinical Efficacy in Adult Patients with Chronic ITP
| Inhibitor | Trial | Primary Endpoint | Durable Response Rate | Overall Response Rate | Reference |
| Sovleplenib | ESLIM-01 | Durable response rate | 48.4% vs. 0% (placebo) | 68.3% (0-12 wks), 70.6% (0-24 wks) vs. 14.5% & 16.1% (placebo) | [12][13][14] |
| Fostamatinib | FIT-1 & FIT-2 | Stable response | 18% vs. 2% (placebo) | 43% vs. 14% (placebo) | [15] |
| Cevidoplenib | Phase 2 | Overall platelet response | 27.3% (400mg) vs. 0% (placebo) | 63.6% (400mg) vs. 33.3% (placebo) | [8] |
In the ESLIM-01 trial, sovleplenib demonstrated a statistically significant and clinically meaningful increase in durable response rate compared to placebo in adult patients with primary ITP in China.[12][16][17] The safety profile of sovleplenib in this trial was consistent with previous studies, with most adverse events being mild to moderate.[13] Fostamatinib, in two Phase 3 trials, also showed a significant stable response rate compared to placebo.[15] The most common adverse events with fostamatinib were diarrhea and hypertension.[15] Cevidoplenib has also shown promising results in a Phase 2 trial for ITP.[8]
Syk Signaling Pathway and Mechanism of Action
Syk is a key mediator in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][4] Upon receptor activation, Syk is recruited and activated, leading to the phosphorylation of downstream signaling molecules. This cascade ultimately results in the activation of transcription factors that promote immune cell proliferation, differentiation, and survival.[3] Selective Syk inhibitors like sovleplenib act by competitively binding to the ATP-binding site of Syk, thereby blocking its kinase activity and disrupting these downstream signaling events.[3][11]
Caption: Syk Signaling Pathway and the inhibitory action of Sovleplenib.
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Syk.
-
Procedure:
-
Recombinant Syk enzyme is incubated with a specific substrate (e.g., a biotinylated peptide) in a microplate well.
-
The test inhibitor (e.g., sovleplenib) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature (e.g., 30°C for 60 minutes), the reaction is stopped.[3]
-
The amount of product (e.g., phosphorylated substrate or ADP) is measured using a detection reagent.[3] Methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) can be used for detection.[2]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay determines the effect of an inhibitor on Syk phosphorylation within a cellular context.
-
Procedure:
-
Immune cells (e.g., B-cell lymphoma cell lines) are treated with the Syk inhibitor at various concentrations.[3]
-
The cells are then stimulated to activate the Syk pathway (e.g., using an anti-IgM antibody).
-
Cell lysates are prepared, and proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526).[1]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.[1]
-
A chemiluminescent substrate is added, and the signal is captured. The intensity of the band corresponding to phosphorylated Syk is quantified to determine the level of inhibition.[1]
-
Caption: A logical workflow of key experiments for Syk inhibitor evaluation.
Conclusion
Sovleplenib is a potent and highly selective Syk inhibitor with a promising efficacy and safety profile, particularly for the treatment of ITP.[1][13] Its improved selectivity compared to first-generation inhibitors like fostamatinib may result in a better-tolerated therapeutic option with a reduced risk of off-target adverse events.[1][10] While entospletinib and lanraplenib also exhibit high potency and selectivity in preclinical models, sovleplenib's successful Phase 3 data in ITP positions it as a significant advancement in the field.[1][12] Further clinical investigations will continue to delineate the comparative advantages of these selective Syk inhibitors across various indications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hutchmed’s sovleplenib meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]
- 13. sharecast.com [sharecast.com]
- 14. HUTCHMED - HUTCHMED Announces NDA Acceptance in China for Sovleplenib for the Treatment of Primary Immune Thrombocytopenia with Priority Review Status [hutch-med.com]
- 15. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. library.ehaweb.org [library.ehaweb.org]
HMPL-523 (Sovleplenib) vs. Standard of Care in Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational spleen tyrosine kinase (Syk) inhibitor, HMPL-523 (sovleplenib), against current standard of care (SoC) treatments for follicular lymphoma (FL) and marginal zone lymphoma (MZL). The information is based on publicly available preclinical and clinical trial data.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound is a highly selective, orally available small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of both healthy and malignant B-cells.[1][2][3] In many B-cell lymphomas, the BCR pathway is constitutively active, driving cancer cell growth and survival. By inhibiting Syk, this compound aims to block these survival signals and induce apoptosis in lymphoma cells.[2]
Efficacy of this compound in Relapsed/Refractory Lymphoma
Clinical trial data for this compound is primarily from early-phase studies in patients with relapsed or refractory (R/R) lymphomas who have received multiple prior lines of therapy.
Table 1: Efficacy of this compound in R/R B-Cell Lymphomas (NCT02857998) [4]
| Lymphoma Subtype | Patient Population | Recommended Phase II Dose (RP2D) | Overall Response Rate (ORR) (95% CI) |
| Indolent B-cell Lymphoma | R/R | 600 mg (>65 kg) or 400 mg (≤65 kg) q.d. | 50.8% (37.5-64.1) |
| Follicular Lymphoma (FL) | R/R | 600 mg (>65 kg) or 400 mg (≤65 kg) q.d. | 60.5% |
| Marginal Zone Lymphoma (MZL) | R/R | 600 mg (>65 kg) or 400 mg (≤65 kg) q.d. | 28.6% |
Standard of Care for Follicular and Marginal Zone Lymphoma
The standard of care for FL and MZL is diverse and depends on the disease stage, tumor burden, and prior treatments. For relapsed/refractory disease, several classes of agents are used.
Table 2: Efficacy of Standard of Care Agents in Relapsed/Refractory Follicular and Marginal Zone Lymphoma
| Treatment | Mechanism of Action | Lymphoma Subtype | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Bendamustine + Rituximab | Chemotherapy + Anti-CD20 mAb | Follicular Lymphoma | R/R | 91% (in SMZL)[5] | 73% (in SMZL)[5] |
| Lenalidomide + Rituximab (R²) | Immunomodulator + Anti-CD20 mAb | Marginal Zone Lymphoma | R/R | 93%[5][6] | 70%[6] |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) inhibitor | Marginal Zone Lymphoma | R/R | 48% (across all subtypes)[7] | 3%[7] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) inhibitor | Marginal Zone Lymphoma | R/R | 68.2%[6] | 25.8%[6] |
| Tisagenlecleucel (CAR-T) | CD19-directed CAR T-cell therapy | Follicular Lymphoma | R/R | 85.6%[8] | 69.1%[8] |
Note: The data presented in Tables 1 and 2 are from different clinical trials with varying patient populations and study designs. Direct cross-trial comparisons should be made with caution.
Experimental Protocols
This compound Clinical Trial (NCT03779113 & NCT02857998)
The clinical development of this compound in lymphoma has followed a standard phased approach.[4][9]
-
Study Design: The trials are typically open-label and consist of two stages: a dose-escalation stage (Stage 1) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion stage (Stage 2) to further evaluate safety and preliminary efficacy in specific lymphoma subtypes.[4][9] The dose escalation often follows a 3+3 design.[4][9]
-
Patient Population: Eligible patients generally have histologically confirmed relapsed or refractory lymphoma and have exhausted all approved therapy options.[9]
-
Treatment: this compound is administered orally once daily in 28-day cycles until disease progression or unacceptable toxicity.[4][9]
-
Assessments: Safety is monitored through the evaluation of treatment-emergent adverse events (TEAEs). Efficacy is assessed based on objective response rate (ORR), duration of response (DOR), and other standard endpoints, with responses evaluated at specified intervals (e.g., weeks 8, 16, 24, and then every 12 weeks).
Standard of Care Treatment Protocols
Protocols for standard of care treatments vary widely. For instance, a common regimen for relapsed/refractory follicular lymphoma is bendamustine in combination with rituximab (BR). Treatment is typically administered in 28-day cycles for a defined number of cycles. Oral targeted therapies like BTK inhibitors (e.g., ibrutinib, zanubrutinib) are generally taken daily until disease progression or unacceptable toxicity.
Conclusion
This compound (sovleplenib) has demonstrated promising anti-tumor activity as a single agent in heavily pretreated patients with relapsed or refractory B-cell lymphomas, including follicular and marginal zone lymphomas. Its mechanism as a Syk inhibitor offers a targeted approach to disrupting the BCR signaling pathway. While direct comparative data is not yet available, the preliminary efficacy of this compound appears to be in a range that warrants further investigation, especially in patient populations that have failed other novel agents. The ongoing and future clinical trials will be crucial in defining the precise role of this compound in the evolving treatment landscape of lymphoma. As more data becomes available, a clearer comparison with the established standard of care will be possible.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Preclinical Pharmacology Characterization of Sovleplenib (this compound), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Marginal zone lymphoma: present status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. becarispublishing.com [becarispublishing.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Comparison: HMPL-523 (Sovleplenib) vs. Entospletinib in Hematological Malignancies and Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective spleen tyrosine kinase (Syk) inhibitors: HMPL-523 (sovleplenib) and entospletinib. By examining their mechanism of action, preclinical and clinical data, and experimental protocols, this document aims to offer an objective resource for evaluating their therapeutic potential.
Mechanism of Action: Targeting the Syk Signaling Pathway
Both this compound and entospletinib are orally available small molecule inhibitors of spleen tyrosine kinase (Syk), a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] In B-cell malignancies, constitutive activation of the BCR signaling pathway, which relies on Syk, is a key driver of cell proliferation and survival.[3][4] By inhibiting Syk, both drugs aim to disrupt these pro-survival signals and induce apoptosis in malignant B-cells.[5] In autoimmune disorders like immune thrombocytopenia (ITP), Syk plays a crucial role in the FcR-mediated phagocytosis of antibody-coated platelets by macrophages. Inhibition of Syk is therefore expected to reduce platelet destruction.
The Syk signaling cascade is initiated upon antigen binding to the BCR, leading to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs, becomes activated, and subsequently phosphorylates downstream effector molecules such as PLCγ2 and BTK, ultimately leading to the activation of transcription factors like NF-κB that promote cell survival and proliferation.[6]
Preclinical Data: Potency and Selectivity
Both this compound and entospletinib have demonstrated potent inhibition of Syk in preclinical studies. Entospletinib exhibits a slightly lower IC50 for Syk in cell-free assays, suggesting higher in vitro potency. However, selectivity is a key differentiator. This compound (sovleplenib) has been shown to be highly selective for Syk, with fewer off-target kinases inhibited compared to entospletinib.[3][6][7]
| Parameter | This compound (Sovleplenib) | Entospletinib |
| Syk IC50 (cell-free) | 25 nM[7] | 7.7 nM[8] |
| Kinase Selectivity | Highly selective. Inhibits FLT3 at a comparable level to Syk.[7] | Selective, with TNK1 being the only other kinase with a Kd < 100 nM in a broad kinase panel.[3] |
| Cellular Activity | Inhibits BLNK phosphorylation (a downstream Syk target) in lymphoma cell lines (IC50: 105-173 nM).[7] | Potently inhibits BCR-mediated activation and proliferation of B-cells.[8] |
| In Vivo Activity | Demonstrates anti-tumor activity in a mantle cell lymphoma xenograft model.[7] | Shows disease-modifying activity in a rat collagen-induced arthritis model.[8] |
Table 1: Preclinical Comparison of this compound and Entospletinib
Clinical Data: Efficacy and Safety
Clinical development of this compound and entospletinib has focused on different primary indications, making a direct head-to-head comparison in the same patient population challenging. This compound has shown significant efficacy in immune thrombocytopenia (ITP), while entospletinib has been more extensively studied in hematological malignancies.
This compound (Sovleplenib) in Immune Thrombocytopenia (ITP)
A Phase 3 clinical trial (ESLIM-01) in adult patients with chronic primary ITP in China demonstrated that sovleplenib met its primary endpoint, showing a statistically significant and clinically meaningful increase in durable response rate compared to placebo.[9][10]
| Endpoint | This compound (300 mg once daily) | Placebo |
| Durable Response Rate | 48.4% | 0% |
| Overall Response Rate | 70.6% | 16.1% |
| Median Time to Response | 8 days | 30 days |
Table 2: Efficacy of this compound in the Phase 3 ESLIM-01 Trial in ITP [10]
The safety profile of sovleplenib in this study was considered tolerable, with most treatment-emergent adverse events (TEAEs) being mild to moderate. The incidence of Grade 3 or higher TEAEs was similar between the sovleplenib and placebo groups (25.4% vs. 24.2%).[10]
Entospletinib in Hematological Malignancies
Entospletinib has been evaluated in Phase 2 clinical trials for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).
In a Phase 2 study in patients with relapsed or refractory CLL, entospletinib demonstrated clinical activity.[3]
| Endpoint | Entospletinib (800 mg twice daily) |
| Overall Response Rate (ORR) | 61% |
| Progression-Free Survival (PFS) at 24 weeks | 70.1% |
Table 3: Efficacy of Entospletinib in Relapsed/Refractory CLL [11]
However, in a Phase 2 trial in patients with relapsed or refractory DLBCL, entospletinib monotherapy showed limited activity, with no complete or partial responses observed.[12]
Common treatment-emergent adverse events with entospletinib include fatigue, nausea, diarrhea, and hematological toxicities such as neutropenia and anemia.[13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of study results. Below are representative protocols for assays commonly used in the preclinical evaluation of Syk inhibitors.
In Vitro Syk Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Syk.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound or entospletinib) in a suitable buffer (e.g., kinase buffer with DMSO). Prepare solutions of recombinant Syk enzyme, ATP, and a suitable substrate (e.g., poly-Glu,Tyr peptide) in kinase buffer.[1]
-
Assay Reaction: In a microplate, add the test compound dilutions and the Syk enzyme. Allow for a pre-incubation period. Initiate the kinase reaction by adding the ATP and substrate solution.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[14]
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[15]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines.
Protocol:
-
Cell Seeding: Plate lymphoma cells (e.g., DLBCL or mantle cell lymphoma cell lines) in a 96-well plate at a predetermined density.[16]
-
Compound Treatment: Add serial dilutions of this compound or entospletinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[8]
-
Viability Assessment: Measure cell viability using a suitable method. Common assays include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance is read on a spectrophotometer.[17]
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[2]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[18]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a specified volume, randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer this compound, entospletinib, or a vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[20]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology and biomarker assessment.[20]
Conclusion
This compound (sovleplenib) and entospletinib are both potent inhibitors of Syk with demonstrated clinical activity. This compound has shown compelling efficacy and a favorable safety profile in the treatment of ITP, leading to a New Drug Application submission in China.[21] Entospletinib has shown promise in CLL, although its efficacy in more aggressive lymphomas like DLBCL as a monotherapy appears limited. The higher selectivity of this compound may translate to an improved safety profile, a critical factor for long-term treatment in both autoimmune and malignant conditions. Further clinical investigation, particularly direct comparative trials, will be necessary to fully elucidate the relative merits of these two Syk inhibitors in various indications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. onclive.com [onclive.com]
- 10. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]
- 11. dojindo.com [dojindo.com]
- 12. scienceopen.com [scienceopen.com]
- 13. haematologica.org [haematologica.org]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. China’s NMPA accepts Hutchmed’s sovleplenib NDA for primary immune thrombocytopenia | BioWorld [bioworld.com]
HMPL-523 (Sovleplenib): A Comparative Analysis of a Novel Syk Inhibitor in Immune Thrombocytopenia and Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and data analysis for HMPL-523 (sovleplenib), a novel, orally administered spleen tyrosine kinase (Syk) inhibitor. The data is presented in the context of its primary indication, immune thrombocytopenia (ITP), with a direct comparison to the approved Syk inhibitor, fostamatinib, and other standard-of-care treatments. Preliminary data for its investigational use in hematological malignancies is also reviewed.
Mechanism of Action: Targeting the Syk Pathway
This compound is a highly selective inhibitor of spleen tyrosine kinase (Syk), a critical component of signal transduction pathways in various immune cells. In autoimmune diseases like ITP, Syk is involved in the Fc receptor (FcR)-mediated phagocytosis of antibody-coated platelets by macrophages. In B-cell malignancies, Syk is a key mediator of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. By inhibiting Syk, this compound aims to block these pathological processes.
Below is a diagram illustrating the central role of Syk in both FcR and BCR signaling pathways.
Navigating Treatment Response in Immune Thrombocytopenia: A Comparative Guide to HMPL-523 and its Alternatives with a Focus on Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HMPL-523 (Sovleplenib), a novel Spleen Tyrosine Kinase (Syk) inhibitor, against alternative therapies for Immune Thrombocytopenia (ITP). A key focus is placed on the critical, yet underexplored, area of biomarker discovery to predict treatment response. While specific predictive biomarkers for this compound are not yet clinically validated, this guide outlines a potential data-driven framework for their discovery and comparison, leveraging the drug's mechanism of action.
This compound: A Targeted Approach to ITP
This compound is an orally administered small molecule inhibitor that selectively targets Syk, a crucial component in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR)[1][2]. In ITP, autoantibodies opsonize platelets, leading to their destruction by phagocytic cells through FcγR-mediated signaling, a process highly dependent on Syk activation. By inhibiting Syk, this compound is designed to interrupt this pathological process and increase platelet counts.
Clinical trials have demonstrated the potential of this compound in treating ITP. In a Phase III study (ESLIM-01), sovleplenib showed a clinically meaningful sustained platelet response in patients with chronic primary ITP, with a tolerable safety profile[3]. The durable response rate was 48% for sovleplenib compared to zero for placebo[3].
The Competitive Landscape: Alternative Therapies for ITP
The treatment landscape for ITP includes other targeted therapies with distinct mechanisms of action. This guide focuses on two key alternatives for comparison: another Syk inhibitor, Fostamatinib, and a Bruton's Tyrosine Kinase (BTK) inhibitor, Rilzabrutinib.
| Treatment | Target | Mechanism of Action | Administration |
| This compound (Sovleplenib) | Spleen Tyrosine Kinase (Syk) | Inhibits FcγR and BCR signaling, reducing antibody-mediated platelet destruction. | Oral |
| Fostamatinib (Tavalisse®) | Spleen Tyrosine Kinase (Syk) | Prodrug of R406, which inhibits Syk to block phagocytosis of antibody-coated platelets. | Oral |
| Rilzabrutinib | Bruton's Tyrosine Kinase (BTK) | Inhibits BTK, a key enzyme in B-cell development and FcγR signaling, to reduce autoantibody production and platelet destruction. | Oral |
Comparative Efficacy in ITP
The following table summarizes key efficacy data from clinical trials of this compound and its alternatives in patients with ITP. It is important to note that direct head-to-head comparisons are limited, and patient populations across trials may vary.
| Treatment | Clinical Trial | Primary Endpoint | Response Rate |
| This compound (Sovleplenib) | ESLIM-01 (Phase 3)[3] | Durable response rate (platelet count ≥50 x 10⁹/L on ≥4 of 6 visits between weeks 14 and 24) | 48% (this compound) vs. 0% (Placebo) |
| Fostamatinib | FIT-1 and FIT-2 (Phase 3)[4][5] | Stable response (platelet count ≥50,000/µL at ≥4 of 6 biweekly visits, weeks 14-24) | 18% (Fostamatinib) vs. 2% (Placebo) |
| Rilzabrutinib | LUNA 3 (Phase 3)[6] | Durable platelet response (platelet count >50,000/microliter for ≥8 of the last 12 weeks of the 24-week treatment period) | 23% (Rilzabrutinib) vs. 0% (Placebo) |
Biomarker Discovery: A Proposed Framework for this compound
Currently, there is a lack of established predictive biomarkers to guide the use of this compound in ITP. Identifying such biomarkers is crucial for patient stratification and optimizing treatment outcomes. Based on its mechanism of action, a rational biomarker discovery strategy would focus on the Syk signaling pathway.
Potential Biomarkers for this compound Response:
-
Pharmacodynamic Biomarkers:
-
Phosphorylated Syk (pSyk) levels: Direct measurement of the target engagement in relevant immune cells (e.g., monocytes, B cells). A significant decrease in pSyk levels post-treatment would indicate effective target inhibition.
-
Phosphorylation of downstream effectors: Assessment of phosphorylation status of proteins downstream of Syk, such as BLNK, PLCγ2, and ERK.
-
-
Patient Stratification Biomarkers:
-
Baseline Syk pathway activation: Higher baseline levels of pSyk or downstream signaling components in patient's immune cells might correlate with a better response to this compound.
-
Gene expression signatures: Analysis of gene expression profiles in peripheral blood mononuclear cells (PBMCs) to identify signatures associated with Syk pathway dependency and treatment response.
-
Cytokine profiles: Measurement of plasma levels of inflammatory cytokines and chemokines that are known to be modulated by Syk signaling.
-
The following diagram illustrates the proposed logic for a biomarker-driven approach to this compound treatment.
References
- 1. HUTCHMED - HUTCHMED Highlights this compound Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 2. HUTCHMED - Chi-Med Initiates a Phase I Trial of this compound in Patients with Immune Thrombocytopenia (ITP) in China [hutch-med.com]
- 3. Efficacy and safety of sovleplenib (this compound) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Comparative Analysis of Spleen Tyrosine Kinase (Syk) Inhibitors in Autoimmune Diseases
A comprehensive guide for researchers and drug development professionals on the therapeutic potential and experimental evaluation of Syk inhibitors in the context of autoimmune disorders.
Spleen tyrosine kinase (Syk) has emerged as a pivotal therapeutic target in a multitude of autoimmune diseases. As a crucial mediator of signaling pathways downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), Syk plays a central role in the activation and function of various immune cells.[1] Consequently, the inhibition of Syk presents a promising strategy to modulate aberrant immune responses that characterize autoimmune disorders such as immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).
This guide provides a detailed comparative analysis of prominent Syk inhibitors, focusing on their biochemical potency, kinase selectivity, and clinical efficacy and safety profiles in autoimmune diseases. The information is supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds for therapeutic development.
Data Presentation
Biochemical Potency and Kinase Selectivity of Syk Inhibitors
The in vitro potency and selectivity of Syk inhibitors are critical determinants of their therapeutic window and potential for off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of several Syk inhibitors against Syk and a selection of other kinases, providing a comparative view of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Syk IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference(s) |
| Fostamatinib (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50 | [1] |
| Entospletinib | 7.7 | Highly selective with >13-fold selectivity over other kinases | [1] |
| Lanraplenib | 9.5 | Highly selective | [1] |
| Sovleplenib | 25 | FLT3: 63, KDR: 390, LYN: 921 | [1] |
| Syk Inhibitor II | 41 | PKCε: 5100, PKCβII: 11000, ZAP-70: 11200, Btk: 15500, Itk: 22600 | [2] |
| P505-15 | 0.64 | - | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical Efficacy of Syk Inhibitors in Autoimmune Diseases
The clinical efficacy of Syk inhibitors has been evaluated in various autoimmune diseases, most notably immune thrombocytopenia (ITP) and rheumatoid arthritis (RA). The following tables summarize key efficacy data from clinical trials of fostamatinib and sovleplenib.
Table 2: Clinical Efficacy of Fostamatinib in Chronic ITP (Pooled data from FIT-1 and FIT-2 Phase 3 trials)
| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value |
| Stable Response * | 18% | 2% | 0.0003 |
| Overall Response | 43% | 14% | 0.0006 |
*Stable response was defined as platelet count ≥50,000/μL on at least four of the last six scheduled visits between weeks 14 and 24.
Table 3: Clinical Efficacy of Sovleplenib in Primary ITP (Phase 1b/2 trial)
| Endpoint | Sovleplenib (300 mg once daily, n=20) |
| Durable Response * | 40% |
*Durable response was defined as achieving a platelet count of ≥50 x 10⁹/L at four out of six visits between weeks 14 and 24.
Clinical Safety and Tolerability of Fostamatinib
The safety profile of a drug is a critical aspect of its therapeutic potential. The following table summarizes the most common adverse events observed in the pooled analysis of the FIT-1 and FIT-2 phase 3 trials of fostamatinib in patients with chronic ITP.
Table 4: Common Adverse Events with Fostamatinib in Chronic ITP (≥10% incidence)
| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) |
| Diarrhea | 31% | 15% |
| Hypertension | 28% | 13% |
| Nausea | 19% | 8% |
| Dizziness | 11% | 8% |
| ALT increase | 11% | 0% |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This protocol describes the determination of Syk kinase activity and its inhibition using a commercially available luminescent kinase assay kit, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[4][5][6][7]
A. Materials and Reagents:
-
Recombinant human Syk enzyme
-
Syk kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Syk inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
B. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Syk inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the recombinant Syk enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer.
-
Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted Syk inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the diluted Syk enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cellular Phospho-Syk Western Blot Assay
This protocol describes how to assess the inhibitory activity of a Syk inhibitor on Syk phosphorylation within a cellular context by Western blotting.[8][9][10][11][12]
A. Materials and Reagents:
-
Cell line expressing Syk (e.g., Ramos B cells)
-
Cell culture medium and supplements
-
Syk inhibitor (test compound)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
B. Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of the Syk inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the phospho-Syk antibody and re-probed with an antibody against total Syk to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Syk and total Syk using densitometry software.
-
Normalize the phospho-Syk signal to the total Syk signal for each sample.
-
Calculate the percentage of inhibition of Syk phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the central role of Syk in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are critical in the pathogenesis of many autoimmune diseases.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of Syk inhibition.
Caption: Fc Receptor (FcR) signaling pathway and the point of Syk inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of Syk inhibitors, from initial biochemical screening to cellular assays.
Caption: Experimental workflow for the identification and characterization of Syk inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria [mdpi.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
A Comparative Meta-Analysis of HMPL-523 (Sovleplenib) Clinical Trial Outcomes in Hematological Malignancies and Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial outcomes for HMPL-523 (sovleplenib), a novel spleen tyrosine kinase (Syk) inhibitor. It offers an objective comparison with the established alternative, fostamatinib, supported by experimental data from key clinical trials.
Executive Summary
This compound (sovleplenib) is an investigational, orally administered, selective inhibitor of spleen tyrosine kinase (Syk) being developed by HUTCHMED. Syk is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. This guide focuses on the clinical trial data for this compound in its primary indications of Immune Thrombocytopenia (ITP) and relapsed or refractory lymphomas, comparing its efficacy and safety profile with the approved Syk inhibitor, fostamatinib.
Mechanism of Action: Targeting the Syk Signaling Pathway
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including the B-cell receptor. In autoimmune diseases like ITP, Syk is involved in the phagocytosis of antibody-coated platelets by macrophages. By inhibiting Syk, this compound is believed to reduce the immune system's destruction of platelets. In B-cell malignancies, Syk is a key mediator of the BCR signaling pathway, which is often constitutively active and essential for the survival and proliferation of malignant B-cells.
Comparative Clinical Trial Data: this compound vs. Fostamatinib
Immune Thrombocytopenia (ITP)
This compound has demonstrated significant efficacy in the treatment of ITP. The pivotal Phase 3 ESLIM-01 trial showed a statistically significant and clinically meaningful increase in durable response rates compared to placebo.[1] Fostamatinib is the first and only approved Syk inhibitor for chronic ITP in adults who have had an insufficient response to a previous treatment.[2]
| Endpoint | This compound (ESLIM-01, Phase 3)[3][4] | Fostamatinib (FIT-1 & FIT-2, Phase 3)[5][6] |
| Primary Endpoint | Durable Response Rate: 48.4% (vs. 0% for placebo, p<0.0001) | Stable Response Rate: 18% (vs. 2% for placebo, p=0.0003) |
| Overall Response Rate | 70.6% (vs. 16.1% for placebo, p<0.0001) | 43% (vs. 14% for placebo, p=0.0006) |
| Median Time to Response | 1.1 weeks | 15 days |
Safety Profile in ITP
| Adverse Event | This compound (ESLIM-01, Grade ≥3)[3] | Fostamatinib (FIT-1 & FIT-2, All Grades)[5] |
| Most Common | Upper respiratory tract infection (28.6%), COVID-19 (23.8%), Blood lactate dehydrogenase increased (23.8%) | Diarrhea (31%), Hypertension (28%), Nausea (19%) |
| Serious TEAEs | 21% | Not specified in the same format |
| Grade ≥3 TEAEs | 25.4% | Diarrhea (1%), Hypertension (8%) |
Relapsed or Refractory Lymphoma
This compound has shown encouraging early signs of activity in heavily pre-treated patients with various subtypes of relapsed or refractory lymphoma. Fostamatinib has also been investigated in lymphoma, but with more modest results.
| Study | This compound (NCT03779113, Phase 1) | Fostamatinib (Phase 1/2) |
| Patient Population | Relapsed/Refractory Lymphoma (HL, DLBCL, FL, MZL, MCL, SLL/CLL, PTCL) | Relapsed/Refractory B-cell NHL (DLBCL, FL, SLL/CLL, MCL) |
| Overall Response Rate (ORR) | Dose Expansion (700mg QD): 26.8% (41 evaluable patients) | DLBCL: 22%, FL: 10%, SLL/CLL: 55%, MCL: 11% |
| Complete Response (CR) | Dose Expansion (700mg QD): 9.8% | Not specified in the same format |
Experimental Protocols
This compound: ESLIM-01 (NCT05029635) - A Phase 3 Study in ITP[3][4][7][8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: Adult patients (18-75 years) with chronic primary ITP for more than 6 months who had an insufficient response or intolerance to at least one prior anti-ITP therapy.
-
Inclusion Criteria: ECOG performance status of 0-1, platelet count <30x10⁹/L, and a history of response to previous ITP therapy.
-
Exclusion Criteria: Secondary causes of ITP, clinically serious hemorrhage, history of major organ transplantation, and prior treatment with a Syk inhibitor.
-
Treatment: Patients were randomized 2:1 to receive either this compound (300 mg orally, once daily) or a matching placebo for 24 weeks.
-
Primary Endpoint: Durable response rate, defined as the proportion of patients with a platelet count of ≥50 x 10⁹/L on at least four of six scheduled visits between weeks 14 and 24, without the use of rescue therapy.
-
Secondary Endpoints: Overall response rate, incidence of treatment-emergent adverse events, and patient quality of life.
Fostamatinib: FIT-1 (NCT02076399) & FIT-2 (NCT02076412) - Phase 3 Studies in ITP[5][6][10]
-
Study Design: Two identical, parallel, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to previous treatments.
-
Inclusion Criteria: Platelet count consistently below 30,000 per microliter of blood.
-
Treatment: Patients were randomized 2:1 to receive either fostamatinib or placebo for 24 weeks. The starting dose of fostamatinib was 100 mg twice daily, which could be increased to 150 mg twice daily after 4 weeks based on platelet count and tolerability.
-
Primary Endpoint: Stable platelet response, defined as achieving a platelet count of at least 50,000/µL at four or more of the six scheduled visits between weeks 14 and 24.
-
Secondary Endpoints: Overall platelet response, duration of response, and incidence of bleeding events.
Experimental Workflow
The following diagram illustrates a typical workflow for the pivotal clinical trials of Syk inhibitors in ITP.
Conclusion
The meta-analysis of available clinical trial data suggests that this compound (sovleplenib) is a promising therapeutic agent for the treatment of Immune Thrombocytopenia, demonstrating a high durable response rate and a manageable safety profile. In comparison to fostamatinib, this compound appears to show a numerically higher durable response rate in its pivotal Phase 3 trial. In the context of relapsed or refractory lymphomas, this compound has shown early encouraging activity, an area where fostamatinib has had more limited success. Further head-to-head trials would be necessary for a definitive comparison of these two Syk inhibitors. The detailed experimental protocols provided in this guide offer a basis for understanding the robust clinical development program of this compound.
References
- 1. Rigel Completes Enrollment of FIT Phase 3 Program for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Efficacy and safety of sovleplenib (this compound) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HUTCHMED - HUTCHMED Initiates ESLIM-01, a Phase III Trial of this compound in Patients with Immune Thrombocytopenia in China [hutch-med.com]
Safety Operating Guide
Proper Disposal of HMPL-523: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like HMPL-523 (Sovleplenib) is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions are mandated by the manufacturer's Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on general best practices for hazardous chemical waste.
This compound is a potent and selective spleen tyrosine kinase (Syk) inhibitor investigated for its therapeutic potential in conditions such as immune thrombocytopenia and B-cell malignancies.[1][2][3][4] As a research chemical, it is imperative to handle its disposal with the utmost care to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and authoritative guidance.
-
Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
Decontamination of Labware
For reusable labware contaminated with this compound, a triple-rinse procedure is generally recommended:
| Step | Action | Solvent | Waste Collection |
| 1 | Rinse the glassware. | An appropriate organic solvent (e.g., ethanol, acetone) as recommended in the SDS. | Collect the rinsate as hazardous waste. |
| 2 | Repeat the rinse. | Same organic solvent. | Collect the rinsate as hazardous waste. |
| 3 | Final rinse. | Water. | The final aqueous rinsate may be disposable down the drain, pending institutional guidelines and the specific solvent used. Consult your EHS department. |
This table provides a general guideline. The specific solvent and disposal method for the rinsate must be determined from the manufacturer's SDS.
Experimental Workflow for Disposal
Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste.
Logical Relationship for Safe Handling
Caption: A diagram showing the logical progression from consulting safety documentation to final disposal.
Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always prioritize the instructions in the SDS and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.
References
- 1. Sovleplenib (this compound), a novel Syk inhibitor, for patients with primary immune thrombocytopenia in China: a randomised, double-blind, placebo-controlled, phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy and safety of sovleplenib (this compound) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. What are the standard procedures for hazardous waste disposal? [needle.tube]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling HMPL-523
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling of HMPL-523 (Sovleplenib), a potent spleen tyrosine kinase (Syk) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. Given that a comprehensive toxicological profile for this compound is not widely published, it is imperative to treat this compound as a hazardous substance. The primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE, drawing parallels from safety protocols for other potent kinase inhibitors.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[1] | Prevents skin absorption. Double gloving provides an extra layer of protection; the outer glove can be removed immediately if contaminated.[1] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[1] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[1] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational and Disposal Plans
Proper handling and disposal of this compound and any contaminated materials are critical to prevent exposure and environmental contamination.
Operational Workflow:
The following diagram outlines the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]
| Waste Type | Examples | Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[1] | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[1] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[1] | Labeled, leak-proof hazardous liquid waste container.[1] | Incineration by a certified hazardous waste management company.[1] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies.[1] | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol.[1] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, general methodologies for preparing stock solutions of similar compounds can be adapted.
Preparation of Stock Solutions:
-
Using DMSO: For a 10 mM stock solution, dissolve 4.83 mg of this compound (Molecular Weight: 482.60 g/mol ) in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store at -20°C or -80°C.
-
Aqueous Solutions: this compound has low aqueous solubility. To prepare for in vivo studies, a common method involves a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A stock solution in DMSO can be further diluted in the aqueous vehicle immediately before use.
Always prepare solutions in a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
Signaling Pathway
This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk). The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified diagram of this compound inhibiting the Syk signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
